3-Chloro-4-propoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFCLHWCSRRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406413 | |
| Record name | 3-chloro-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99070-71-0 | |
| Record name | 3-chloro-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Chloro-4-propoxybenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic protocols, and key applications of 3-Chloro-4-propoxybenzaldehyde (CAS No: 99070-71-0). This versatile aromatic aldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and materials.
Core Chemical Properties and Identifiers
This compound is a substituted benzaldehyde featuring a chloro group at position 3 and a propoxy group at position 4 of the benzene ring. These substitutions enhance the compound's reactivity, making it a crucial building block for complex molecular architectures.[1]
Physical and Chemical Data
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage | Store at 0-8°C | [1] |
| PubChem ID | 4772821 | [1] |
| MDL Number | MFCD06246436 | [1] |
Table 2: Physical Properties (with reference data for analogous compounds)
| Property | This compound | 4-Propoxybenzaldehyde (Analogue) | 3-Chlorobenzaldehyde (Analogue) |
| Melting Point | Data not available | N/A (liquid at RT) | 9-12 °C |
| Boiling Point | Data not available | 129-130 °C / 10 mmHg | 213-214 °C |
| Density | Data not available | 1.039 g/mL at 25 °C | 1.241 g/mL at 25 °C |
| Solubility | Data not available | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, generated in situ from the corresponding phenol.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis proceeds by reacting 3-chloro-4-hydroxybenzaldehyde with a propyl halide (e.g., 1-bromopropane) in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-(hexyloxy)benzaldehyde.[3] Researchers should perform a risk assessment prior to conducting this procedure.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Potassium carbonate (K₂CO₃), finely pulverized
-
1-Bromopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 1-bromopropane (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 times) and then with brine (1 time).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[4][5]
Reactivity and Applications
The unique substitution pattern of this compound provides multiple reaction sites, making it a highly versatile intermediate.
-
Aldehyde Group: The aldehyde functional group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations).[6]
-
Aromatic Ring: The electron-donating propoxy group and the electron-withdrawing chloro and aldehyde groups activate the ring for various electrophilic and nucleophilic aromatic substitution reactions.
-
Chloro Group: The chloro substituent can be replaced via nucleophilic substitution, allowing for the introduction of other functional groups.[6]
These reactive properties make it a key building block in several industries:
-
Pharmaceuticals: It serves as a precursor for the synthesis of complex molecules with potential biological activity.[1][6]
-
Agrochemicals: Used in the development of new pesticides and herbicides.[1]
-
Flavors and Fragrances: Its aromatic nature makes it valuable in formulating unique scents and flavors.[1]
-
Material Science: Employed as an additive to improve the thermal and mechanical properties of polymers.[1]
Role in Drug Discovery Logical Workflow
While specific signaling pathways for this compound itself are not documented, its importance lies in its role as a scaffold for creating more complex, biologically active molecules. The following diagram illustrates a typical workflow in a drug discovery context.
Caption: Role of this compound in a drug discovery pipeline.
This workflow demonstrates how the initial scaffold is chemically modified to generate a library of diverse compounds. These derivatives are then screened for biological activity, and promising "hits" are further optimized to develop potent and selective drug candidates that can modulate specific biological targets and signaling pathways.
References
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-4-propoxybenzaldehyde. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for the flavor and fragrance industry. This document consolidates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and includes mandatory visualizations to aid in the understanding of its structure and synthesis workflow.
Introduction
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a chloro group at position 3, a propoxy group at position 4, and a formyl group at position 1. Its unique substitution pattern imparts specific reactivity and properties that make it a versatile building block in organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the chloro and propoxy substituents influence the electronic and steric environment of the molecule, impacting its reactivity and potential biological activity.
Molecular Structure and Properties
The molecular structure of this compound is depicted below. The key structural features include the benzene ring, the electron-withdrawing chloro group, the electron-donating propoxy group, and the reactive aldehyde group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| CAS Number | 99070-71-0 | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following table presents predicted spectroscopic data. This information is valuable for the identification and characterization of the compound.
| Spectroscopy | Predicted Data |
| ¹H NMR | Chemical shifts (δ, ppm) are expected for the aldehydic proton (~9.8 ppm), aromatic protons (in the range of 7-8 ppm), and the propoxy group protons (triplet at ~4.0 ppm for -OCH₂-, sextet at ~1.8 ppm for -CH₂-, and triplet at ~1.0 ppm for -CH₃). |
| ¹³C NMR | Chemical shifts (δ, ppm) are anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the propoxy group carbons (~70 ppm for -OCH₂-, ~22 ppm for -CH₂-, and ~10 ppm for -CH₃). |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹) are expected for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and C-O-C stretch of the ether (~1250 cm⁻¹). |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, along with an isotope peak (M+2) at m/z 200 due to the presence of the chlorine atom. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde and a propyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde.
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Visualization of Molecular Structure and Synthesis
The following diagrams provide a visual representation of the molecular structure and the synthetic workflow.
Caption: 2D structure of this compound.
Caption: Williamson ether synthesis workflow.
Applications
This compound serves as a key intermediate in various fields:
-
Pharmaceuticals: It is a building block for the synthesis of more complex molecules with potential therapeutic activities.[1]
-
Agrochemicals: Its derivatives are investigated for use as pesticides and herbicides.[1]
-
Flavor and Fragrance Industry: The aromatic nature of the compound makes it a candidate for the development of new flavoring and fragrance agents.[1]
-
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
References
An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde (CAS: 99070-71-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 3-Chloro-4-propoxybenzaldehyde. This guide consolidates available information and provides predicted data based on closely related analogs. All experimental protocols and spectral data should be considered illustrative and require validation.
Core Compound Information
This compound is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a chlorinated and propoxylated benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
| Property | Value | Source |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | White Solid (predicted) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This proposed method is based on the synthesis of analogous alkoxybenzaldehydes.
Reaction:
References
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-propoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details the prevalent synthetic methodology, presents key quantitative data, and outlines a detailed experimental protocol.
Introduction
This compound is an aromatic aldehyde characterized by the presence of a chloro group and a propoxy group on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and other bioactive molecules.[1][2]
Core Synthesis Pathway: Williamson Ether Synthesis
The primary and most efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-Chloro-4-hydroxybenzaldehyde with a propyl halide in the presence of a base.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of this compound.
This SN2 reaction proceeds by the deprotonation of the hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the desired ether linkage.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | ≥97% |
| This compound | C₁₀H₁₁ClO₂ | 198.64 | ≥95% (NMR)[2] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of similar alkoxybenzaldehydes.
4.1. Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Amount | Molar Equiv. |
| 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | C₇H₅ClO₂ | 10.0 g | 1.0 |
| 1-Bromopropane | 106-94-5 | C₃H₇Br | 1.2 - 1.5 | |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 1.5 - 2.0 | |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO | 100 mL | - |
| Diethyl ether | 60-29-7 | C₄H₁₀O | As needed | - |
| 5% Sodium Hydroxide Solution | 1310-73-2 | NaOH | As needed | - |
| Saturated Sodium Chloride Solution | 7647-14-5 | NaCl | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed | - |
4.2. Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
4.3. Procedure:
-
To a stirred solution of 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2.0 eq).
-
Heat the mixture to 60-70 °C.
-
Add 1-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 5% sodium hydroxide solution to remove any unreacted starting material, followed by washing with water and then saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the oxygen, aromatic protons, and a singlet for the aldehyde proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would correspond to the carbons of the propyl group, the aromatic carbons (with distinct shifts due to the chloro, propoxy, and aldehyde substituents), and the carbonyl carbon of the aldehyde.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the C-H stretching of the alkyl and aromatic groups, a strong C=O stretching for the aldehyde, and C-O stretching for the ether linkage.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (198.64 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
Safety Considerations
-
3-Chloro-4-hydroxybenzaldehyde and 1-bromopropane are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Diethyl ether is highly flammable. No open flames should be in the vicinity during its use.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and adapt the protocol as needed based on their specific laboratory conditions and scale of the reaction.
References
An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-propoxybenzaldehyde, a versatile aromatic compound with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual diagrams of the synthetic pathway and workflow.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is a substituted benzaldehyde with a chlorine atom at the 3-position and a propoxy group at the 4-position of the benzene ring. This substitution pattern enhances its reactivity, making it a valuable intermediate in the synthesis of a variety of bioactive molecules and complex organic structures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| CAS Number | 99070-71-0 | [1] |
| PubChem ID | 4772821 | [1] |
| MDL Number | MFCD06246436 | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 3-chloro-4-hydroxybenzaldehyde is generated in situ using a mild base and is subsequently alkylated with a propyl halide to yield the target compound.
2.1. General Reaction Pathway
The synthesis proceeds via the reaction of 3-chloro-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Caption: Williamson Ether Synthesis of this compound.
2.2. Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of similar aromatic aldehydes.
Materials and Reagents:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Stir the mixture at room temperature for approximately 15 minutes to ensure proper mixing. Add 1-bromopropane to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether multiple times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Applications
This compound serves as a key building block in several areas of chemical research and industry:
-
Pharmaceutical Synthesis: It is an important intermediate in the development of new therapeutic agents.[1]
-
Agrochemicals: The compound is utilized in the synthesis of novel pesticides and herbicides.[1]
-
Flavor and Fragrance Industry: Its aromatic properties make it a valuable component in the formulation of fragrances and flavoring agents.[1]
-
Material Science: It is used in the development of polymer additives to enhance the thermal and mechanical properties of materials.[1]
This guide provides essential technical information for professionals working with this compound. For safety and handling information, please refer to the Safety Data Sheet (SDS) from the supplier.
References
An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Chloro-4-propoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.
Core Chemical and Physical Data
This compound is a substituted aromatic aldehyde. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 198.6 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis Protocol
A plausible and commonly utilized method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde and a propyl halide.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as acetone.
-
Addition of Base: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the hydroxyl group of the starting material.
-
Addition of Alkylating Agent: To the stirred suspension, add a slight molar excess of a propyl halide, for example, 1-bromopropane.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final product.
Potential Biological Significance and Signaling Pathways
While direct research on the specific biological activities of this compound is limited, the broader class of benzaldehyde derivatives has been investigated for various biological effects, including enzyme inhibition. Benzaldehydes have been shown to inhibit enzymes such as tyrosinase and aldehyde dehydrogenase.
Hypothetical Inhibition of Tyrosinase:
Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is a target for agents that address hyperpigmentation. Benzaldehyde and its derivatives have been identified as inhibitors of this enzyme. It is plausible that this compound could act as a competitive or non-competitive inhibitor of tyrosinase.
Hypothesized inhibition of the melanin synthesis pathway.
Potential Interaction with Aldehyde Dehydrogenase (ALDH):
Aldehyde dehydrogenases are a group of enzymes responsible for oxidizing aldehydes. Certain benzaldehyde derivatives have been shown to inhibit ALDHs. Depending on the specific isoform, inhibition of ALDH can have various physiological consequences.
Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound. The structural motifs present in this molecule make it an interesting candidate for screening in various biological assays, particularly in the context of enzyme inhibition and drug discovery.
References
An In-depth Technical Guide on the Physical Properties of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Chloro-4-propoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes data for structurally similar compounds to provide valuable context and estimations. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist researchers in their laboratory work.
Core Physical Properties
This compound is a white solid under standard conditions.[1] Its chemical structure, featuring a chlorinated and propoxylated benzene ring with an aldehyde functional group, makes it a versatile building block in organic synthesis.[1]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage Conditions | 0-8°C | [1] |
| Melting Point | Data not available. For the related compound 3-Chloro-4-hydroxybenzaldehyde, the melting point is 133-137 °C. | This value can serve as a rough estimate. The propoxy group might lead to a slightly different melting point compared to the hydroxy group. |
| Boiling Point | Data not available. For the related compound 4-Propoxybenzaldehyde, the boiling point is 129-130 °C at 10 mmHg. | The presence of the chloro group is expected to influence the boiling point. |
| Density | Data not available. For the related compound 4-Propoxybenzaldehyde, the density is 1.039 g/mL at 25 °C. | This value provides a reasonable approximation. |
| Solubility | Data not available. | As a substituted benzaldehyde, it is expected to be sparingly soluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane. |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of aromatic aldehydes like this compound.
The melting point of a solid is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (typically less than 2 °C) is indicative of a pure compound.
The boiling point is a characteristic property of a liquid at a given pressure. Since this compound is a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.
Methodology (Distillation Method):
-
Apparatus Setup: A microscale distillation apparatus is assembled, including a small distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
Sample and Boiling Chips: A small amount of the compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Heating and Distillation: The flask is gently heated in a heating mantle or oil bath. As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.
-
Temperature Reading: The temperature is recorded when the distillation is proceeding at a steady rate and the thermometer bulb is fully bathed in vapor. This steady temperature is the boiling point at the recorded atmospheric or reduced pressure.
The density of a compound can be determined using various methods. For a solid, a pycnometer or a gas pycnometer can be used.
Methodology (Liquid Displacement for Solids):
-
Initial Measurement: The mass of a clean, dry pycnometer is accurately measured.
-
Sample Addition: A known mass of the solid compound is added to the pycnometer.
-
Liquid Addition: A liquid in which the solid is insoluble is added to the pycnometer to a known volume, ensuring all air bubbles are removed. The mass of the pycnometer with the solid and the liquid is measured.
-
Final Measurement: The pycnometer is emptied, cleaned, and filled with the same liquid to the same known volume, and its mass is measured.
-
Calculation: The density of the solid is calculated using the masses and the known density of the displacement liquid.
The solubility of a compound in various solvents provides insights into its polarity and potential applications.
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, hexane) is added to each test tube.
-
Observation: The mixture is agitated or sonicated and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
-
Temperature Control: The solubility can be tested at different temperatures (e.g., room temperature and a higher temperature) to assess the effect of temperature on solubility.
Logical Workflow Visualization
The synthesis and characterization of a substituted benzaldehyde, such as this compound, typically follows a structured workflow. The diagram below illustrates this general process.
Caption: Synthesis and Characterization Workflow.
This guide serves as a foundational resource for professionals working with this compound. While specific experimental data for this compound remains limited, the provided information on related compounds and the detailed experimental protocols offer a strong starting point for further research and development.
References
In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
3-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde. Key physicochemical information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | Chem-Impex[1] |
| Molecular Weight | 198.6 g/mol | Chem-Impex[1] |
| Appearance | White solid | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not currently published. However, based on the principles of "like dissolves like" and data for structurally similar compounds such as benzaldehyde, a qualitative solubility profile can be inferred. Benzaldehyde is slightly soluble in water and soluble in many organic solvents.[2][3] The presence of the chloro and propoxy groups in this compound is expected to decrease its polarity compared to benzaldehyde, suggesting low aqueous solubility and good solubility in common organic solvents.
Table 1: Estimated Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The hydrophobic benzene ring and the nonpolar propoxy group are expected to dominate, leading to poor interaction with polar water molecules. |
| Ethanol | Soluble | Ethanol's ability to act as both a hydrogen bond donor and acceptor, along with its nonpolar ethyl group, should allow for effective solvation. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. |
| Acetone | Soluble | The polar aprotic nature of acetone should facilitate the dissolution of this substituted benzaldehyde. |
| Dichloromethane | Soluble | As a nonpolar organic solvent, dichloromethane is expected to be a good solvent for this compound. |
| Hexane | Sparingly Soluble to Soluble | The nonpolar nature of hexane should allow for the dissolution of the largely nonpolar this compound. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established experimental protocols can be employed.
Method 1: Shake-Flask Method (Equilibrium Solubility)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration can be used.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of peak area versus concentration is required.
-
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Method 2: High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the stock solution to a multi-well plate.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry or turbidimetry.
-
Quantification: The kinetic solubility is determined by comparing the turbidity of the sample wells to that of control wells.
Biological Context and Potential Applications
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific biological signaling pathways involving this compound are not well-documented, related chlorinated benzaldehydes have demonstrated antimicrobial and antifungal activities.[4] Its potential for biological activity is an area of ongoing research in medicinal chemistry.[1]
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Factors influencing the solubility and applications.
References
3-Chloro-4-propoxybenzaldehyde safety data sheet
An In-depth Technical Guide to the Safety of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for this compound (CAS No: 99070-71-0). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can manage this substance safely and effectively.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Temperature | 0-8°C | [1] |
| Sensitivity | Air sensitive |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to ingestion, skin/eye contact, and environmental toxicity.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2] |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3] |
| Hazardous to the aquatic environment, short-term | 2 | H401: Toxic to aquatic life (Implied from H411) |
| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects |
Label Elements
-
Signal Word: Warning [2]
-
Hazard Pictograms:
-
Health Hazard (GHS07): Exclamation Mark
-
Environmental Hazard (GHS09): Environment
-
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazards associated with this compound, strict adherence to the following methodologies for handling, storage, and emergencies is critical.
Personal Protective Equipment (PPE)
A risk assessment should precede handling, but the following PPE is generally required.
| Area | Recommended Protection | Specification |
| Eye/Face | Safety glasses or chemical goggles, face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][4] |
| Skin | Chemical-resistant gloves | Wear compatible chemical-resistant gloves to prevent skin exposure.[2][4] |
| Body | Protective clothing, lab coat | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | NIOSH/MSHA-approved respirator | Required in case of inadequate ventilation or when dust generation is likely.[2][4] |
Methodology for Safe Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 0-8°C.[1]
-
The material is air-sensitive; handle and store under an inert gas like nitrogen or argon.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid Experimental Protocols
Immediate action is required in case of exposure.
-
If Inhaled:
-
In Case of Skin Contact:
-
Immediately take off all contaminated clothing.
-
Rinse the skin with plenty of soap and water for at least 15 minutes.[3]
-
If skin irritation or a rash occurs, consult a physician.
-
-
In Case of Eye Contact:
-
If Swallowed:
Spill Management Workflow
The following diagram outlines the logical workflow for responding to a spill of solid this compound in a laboratory setting.
Caption: Workflow for handling a solid chemical spill.
Toxicological and Ecotoxicological Information
-
Human Health: The compound is harmful if ingested and causes irritation to the skin, eyes, and respiratory system.[2] It may also cause an allergic skin reaction upon repeated contact. Symptoms of overexposure may include rash, itching, swelling, and breathing difficulties.[5]
-
Environmental Fate: It is classified as toxic to aquatic life with long-lasting effects. Therefore, the product must not be allowed to enter drains or surface water.[2] Information on persistence, degradability, and bioaccumulative potential is not available.[5]
Disposal Considerations
Waste material must be treated as hazardous. Disposal should be carried out by a licensed contractor and in accordance with local, state, and federal regulations.[4][7] Containers should be disposed of in an approved waste disposal plant.[7]
References
Potential Biological Activity of 3-Chloro-4-propoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 3-Chloro-4-propoxybenzaldehyde based on available scientific literature. Direct experimental data for this specific compound is limited. Therefore, this guide draws upon information from structurally related analogs to infer potential activities and provide relevant experimental methodologies. All information regarding the biological activity of this compound should be considered theoretical and requires experimental validation.
Introduction
This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁ClO₂. It is recognized primarily as a versatile synthetic intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring a chlorinated and propoxylated benzene ring, suggests the potential for various biological activities. This guide explores these potential activities by examining data from analogous compounds and outlines standard experimental protocols for future research.
Inferred Biological Activities and Data from Analogous Compounds
Cytotoxic Activity
Substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a chlorine atom on the benzene ring can influence the electrophilicity and reactivity of the molecule, potentially contributing to cytotoxic mechanisms.
Table 1: Cytotoxicity Data for a Structurally Related Analog
| Compound | Activity | Cell Line(s) | Source |
| 3-Chloro-4-methoxybenzaldehyde | High Cytotoxicity | Not Specified | [1] |
Note: This data is for a close structural analog and is qualitative. The specific cell lines and IC₅₀ values are not provided in the source.
Antimicrobial and Antifungal Activity
Chlorinated phenolic and aldehydic compounds are known to possess antimicrobial and antifungal properties. The mechanism of action often involves disruption of microbial cell membranes or interference with essential enzymatic processes. While specific minimum inhibitory concentration (MIC) values for this compound or its immediate analogs against bacterial or fungal strains were not found, this remains a key area for future investigation.
Enzyme Inhibition
Benzaldehyde and its derivatives have been shown to inhibit various enzymes. A notable example is tyrosinase, a key enzyme in melanin biosynthesis.
Table 2: Enzyme Inhibition Data for a Parent Compound
| Compound | Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Source |
| Benzaldehyde | Mushroom Tyrosinase | 4-t-butylcatechol | 31.0 | Partial noncompetitive | [2] |
Note: This data is for the parent compound, benzaldehyde. The substitution pattern of this compound would likely alter its inhibitory activity and mode of action.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of various benzaldehyde derivatives, this compound may modulate key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Activity via NF-κB and MAPK Signaling
Several benzaldehyde derivatives have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and their inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
Caption: Inferred Anti-inflammatory Signaling Pathways.
Experimental Protocols
The following are detailed, generalized protocols for assessing the potential biological activities of this compound. These protocols should be optimized for specific experimental conditions.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
96-well U-bottom plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Positive control antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from each well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + known antibiotic).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This protocol measures the ability of a compound to inhibit the activity of mushroom tyrosinase.
Materials:
-
96-well plate
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of this compound (dissolved in a suitable solvent and diluted in buffer). Include a vehicle control and a positive control (kojic acid).
-
Enzyme Addition: Add 40 µL of mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion
While this compound is well-established as a synthetic intermediate, its biological activities remain largely unexplored. Based on the profile of structurally related compounds, it is plausible that this molecule may exhibit cytotoxic, antimicrobial, and enzyme-inhibitory properties. The potential modulation of inflammatory signaling pathways such as NF-κB and MAPK warrants further investigation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential biological activities. Further research is essential to elucidate the specific pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.
References
In-Depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-4-propoxybenzaldehyde, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Core Compound: this compound
This compound is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its structure, featuring a benzaldehyde core with chloro and propoxy substitutions, provides a reactive platform for the development of novel compounds with diverse pharmacological properties.[1] The presence of the aldehyde group allows for a variety of chemical transformations, including the formation of Schiff bases, chalcones, and various heterocyclic systems. The chloro and propoxy groups modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
Synthesis of this compound Derivatives
The aldehyde functionality of this compound is the primary site for derivatization. Common synthetic routes include condensation reactions to form Schiff bases and chalcones, as well as cyclization reactions to generate various heterocyclic scaffolds.
Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines. These reactions are often carried out in a suitable solvent like ethanol and may be catalyzed by a few drops of acid.
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Heterocyclic Derivatives
The versatile reactivity of this compound allows for its use in the synthesis of a variety of heterocyclic compounds with potential biological activities.
Thiazole derivatives can be prepared through various synthetic routes, often involving the reaction of a compound containing a reactive methylene group with a thiourea derivative in the presence of this compound.
1,3,4-Oxadiazole derivatives can be synthesized from this compound by first converting the aldehyde to a corresponding hydrazone, followed by cyclization using a suitable dehydrating agent.[2][3]
Biological Activities and Therapeutic Potential
Derivatives and analogs of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Several derivatives of substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Benzaldehyde Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde Benzoylhydrazones | Leukemia (SKW-3) | < 1 | [4] |
| Salicylaldehyde Benzoylhydrazones | Breast Adenocarcinoma (MCF-7) | > 10 | [4] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Leukemia (MOLT-4) | < 0.01-0.02 (GI50) | [5][6] |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Colon Cancer (SW-620) | < 0.01-0.02 (GI50) | [5][6] |
| 1,3,4-Oxadiazole Derivatives | Human Lung Cancer (A549) | < 0.14 - 7.48 | [2] |
| 1,3,4-Oxadiazole Derivatives | Rat Glioma (C6) | 8.16 - 13.04 | [2] |
Antimicrobial Activity
The antimicrobial potential of benzaldehyde derivatives has also been explored. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Table 2: Antimicrobial Activity of Selected Benzaldehyde Analogs
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde Derivatives | Staphylococcus aureus | ≥ 1024 | [7] |
| Thiazole Derivatives | Bacillus subtilis | 3.92 - 4.51 | [8] |
| Thiazole Derivatives | Staphylococcus aureus | 3.39 - 4.60 | [8] |
| Thiazole Derivatives | Escherichia coli | 3.59 - 4.32 | [8] |
| Benzaldehyde Schiff Bases | Candida spp. | 24 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 1,3,4-Oxadiazole Derivatives
A mixture of a suitable acid hydrazide and this compound is refluxed in a solvent like ethanol for several hours. The resulting hydrazone is then cyclized by heating with a dehydrating agent such as phosphorus oxychloride. The crude product is purified by recrystallization.[2][3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[10][11][12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.
Kinase Inhibition
Many small molecule inhibitors target protein kinases, which are key regulators of cellular processes. Derivatives of this compound have the potential to act as kinase inhibitors, thereby disrupting signaling pathways involved in cancer cell proliferation and survival. For instance, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit Tropomyosin receptor kinases (TRKs).[15]
Diagram 1: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Synthesis and Screening
The development of novel derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Chloro-4-propoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Chloro-4-propoxybenzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document compiles predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of structurally analogous compounds. This guide also outlines general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.
Introduction
This compound, with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.6 g/mol , is an aromatic aldehyde of interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its spectroscopic characterization is crucial for confirming its identity, purity, and structure in various research and development applications. This document aims to provide a comprehensive spectroscopic profile to aid researchers in this endeavor.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar compounds, including 3-chloro-4-hydroxybenzaldehyde, 3-chloro-4-methoxybenzaldehyde, and 4-propoxybenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.8 | d | 1H | Aromatic proton (H-2) |
| ~7.6 | dd | 1H | Aromatic proton (H-6) |
| ~7.0 | d | 1H | Aromatic proton (H-5) |
| ~4.1 | t | 2H | Methylene protons (-OCH₂-) |
| ~1.8 | sextet | 2H | Methylene protons (-CH₂CH₃) |
| ~1.0 | t | 3H | Methyl protons (-CH₃) |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbon (C=O) |
| ~160 | Aromatic carbon (C-4) |
| ~135 | Aromatic carbon (C-1) |
| ~131 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-2) |
| ~125 | Aromatic carbon (C-3) |
| ~112 | Aromatic carbon (C-5) |
| ~70 | Methylene carbon (-OCH₂-) |
| ~22 | Methylene carbon (-CH₂CH₃) |
| ~10 | Methyl carbon (-CH₃) |
Predicted in CDCl₃ solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2870 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aromatic aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1050 | Medium | C-O stretch (alkyl ether) |
| ~820 | Strong | C-H bend (aromatic, para-substituted) |
| ~750 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 198/200 | High | Molecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 197/199 | Medium | [M-H]⁺ |
| 169/171 | Medium | [M-C₂H₅]⁺ or [M-CHO]⁺ |
| 155/157 | Medium | [M-C₃H₇]⁺ |
| 127/129 | High | [M-C₃H₇O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for aromatic aldehydes.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a predicted spectroscopic profile of this compound based on data from analogous compounds. The provided tables of predicted NMR, IR, and MS data, along with general experimental protocols, serve as a valuable resource for researchers working with this compound. The presented workflow for spectroscopic analysis offers a logical framework for the characterization of chemical substances. It is important to note that experimental verification of this data is recommended for definitive structural confirmation.
References
An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms associated with 3-chloro-4-propoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries.[1] The document details the most viable synthetic route, the Williamson ether synthesis, and explores potential, though less direct, formylation pathways. A thorough examination of the reaction mechanisms, supported by quantitative data and detailed experimental protocols, is presented. Furthermore, this guide discusses the subsequent reactivity of the title compound, highlighting its utility in the synthesis of more complex molecules. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a substituted aromatic aldehyde of significant interest due to its application as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a reactive aldehyde group and a substituted benzene ring, allows for a variety of chemical transformations. This guide focuses on the core reaction mechanisms involved in its synthesis and its subsequent use in chemical reactions.
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde.
Primary Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack a propyl halide.
Reaction Scheme:
2.1.1. Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: The basic salt, typically potassium carbonate, deprotonates the phenolic hydroxyl group of 3-chloro-4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary carbon of the propyl halide (e.g., 1-bromopropane) in a concerted SN2 mechanism, displacing the bromide ion and forming the ether linkage.
// Nodes Reactant1 [label="3-Chloro-4-hydroxybenzaldehyde"]; Reactant2 [label="1-Bromopropane"]; Base [label="K₂CO₃ (Base)", shape=ellipse, fillcolor="#FBBC05"]; Phenoxide [label="Phenoxide Intermediate"]; Product [label="this compound"]; Byproduct1 [label="KBr"]; Byproduct2 [label="KHCO₃"];
// Edges Reactant1 -> Phenoxide [label=" Deprotonation"]; Base -> Phenoxide [style=invis]; Phenoxide -> Product [label=" Sₙ2 Attack"]; Reactant2 -> Product; Product -> Byproduct1 [style=invis]; Product -> Byproduct2 [style=invis];
// Invisible edges for alignment {rank=same; Reactant1; Reactant2; Base;} {rank=same; Phenoxide;} {rank=same; Product; Byproduct1; Byproduct2;} }
Caption: Williamson Ether Synthesis Mechanism for this compound.
2.1.2. Experimental Protocol
The following protocol is adapted from a similar etherification of a substituted hydroxybenzaldehyde.[3]
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice water
-
Dichloromethane (DCM) or Diethyl ether
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-bromopropane (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
2.1.3. Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Chloro-4-hydroxybenzaldehyde | Analogous Reaction[4] |
| Reagent | 1-Bromopropane (or Allyl Bromide) | Analogous Reaction[4] |
| Base | Potassium Carbonate | Analogous Reaction[3][4] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone | Analogous Reaction[3][4] |
| Temperature | 80-100°C | Analogous Reaction[3] |
| Reaction Time | 3-18 hours | Analogous Reaction[3][4] |
| Yield | ~74-78% (expected) | Analogous Reaction[3][4] |
// Nodes Start [label="Start: Reactants & Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Reaction Setup:\n- Add 3-chloro-4-hydroxybenzaldehyde\n- Add K₂CO₃\n- Add 1-bromopropane\n- Heat and stir"]; Monitoring [label="Reaction Monitoring (TLC)"]; Workup [label="Work-up:\n- Cool and quench with water\n- Extract with organic solvent"]; Purification [label="Purification:\n- Wash with brine\n- Dry over MgSO₄\n- Concentrate\n- Column Chromatography"]; Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; }
Caption: Experimental Workflow for the Synthesis of this compound.
Alternative Synthetic Routes: Formylation Reactions
While less direct, this compound could theoretically be synthesized by the formylation of 2-chlorophenyl propyl ether. Several classical formylation reactions could be employed, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. These methods introduce a formyl group (-CHO) onto an activated aromatic ring.
2.2.1. Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5] The reactive species is dichlorocarbene (:CCl₂). For the synthesis of the target molecule, the starting material would be 2-chlorophenyl propyl ether. However, the Reimer-Tiemann reaction is typically performed on phenols, and the ether group might not provide sufficient activation for an efficient reaction.
2.2.2. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[6][7] The propoxy group in 2-chlorophenyl propyl ether is an electron-donating group, which should direct the formylation to the para position, yielding the desired product.
2.2.3. Duff Reaction
The Duff reaction employs hexamine as the formylating agent in the presence of an acid (e.g., trifluoroacetic acid) to formylate phenols.[8] Similar to the Reimer-Tiemann reaction, its application to aryl ethers is less common.
Reactions of this compound
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reductive Amination
The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the corresponding amine. This reaction is crucial in the synthesis of various pharmaceutical compounds. For instance, a similar compound, 3-chloro-4-hydroxybenzaldehyde, is used to synthesize 2-chloro-4-(morpholinylmethyl)phenol via reductive amination with morpholine.[4]
Reaction Scheme:
Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aldehyde proton (singlet) ~9.8-10.0 ppm- Aromatic protons (multiplets) ~7.0-8.0 ppm- Propoxy group (-OCH₂CH₂CH₃): triplet ~4.0 ppm, sextet ~1.8 ppm, triplet ~1.0 ppm |
| ¹³C NMR | - Aldehyde carbonyl carbon ~190 ppm- Aromatic carbons ~110-160 ppm- Propoxy carbons: -OCH₂ ~70 ppm, -CH₂- ~22 ppm, -CH₃ ~10 ppm |
| IR (Infrared) | - C=O stretch (aldehyde) ~1700 cm⁻¹- C-H stretch (aldehyde) ~2720 and 2820 cm⁻¹- C-O-C stretch (ether) ~1250 cm⁻¹- C-Cl stretch ~700-800 cm⁻¹ |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 198.05 (for C₁₀H₁₁ClO₂)- Isotope peak for ³⁷Cl at M+2 |
Conclusion
The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis from 3-chloro-4-hydroxybenzaldehyde. This method offers good yields and utilizes readily available starting materials. The resulting aldehyde is a versatile intermediate for further synthetic transformations, particularly in the development of pharmaceutical compounds. This guide provides the necessary theoretical and practical information for researchers and scientists to effectively work with this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Page loading... [guidechem.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 11. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Propoxybenzaldehyde [webbook.nist.gov]
An In-depth Technical Guide to 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-propoxybenzaldehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, a likely synthetic protocol, and its applications in various fields of chemical research and development.
Core Compound Information
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Boiling Point | 298.8 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.168 g/cm³ (Predicted) | N/A |
| Refractive Index | 1.545 (Predicted) | N/A |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis
This compound is synthesized via a Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the alkylation of an alkoxide with an alkyl halide. In this case, 3-chloro-4-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane to yield the desired product.
Table 2: Materials for the Synthesis of this compound
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 |
| 1-Bromopropane | C₃H₇Br | 122.99 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous Williamson ether syntheses of similar compounds.
1. Reaction Setup:
-
To a 100 mL round-bottom flask, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (sufficient volume to dissolve the reactants).
-
Stir the mixture at room temperature for 15 minutes to ensure proper mixing.
2. Alkylation:
-
Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
4. Purification:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (~7-8 ppm), the -OCH₂- protons of the propoxy group (~4.0 ppm), the central -CH₂- protons (~1.8 ppm), and the terminal -CH₃ protons (~1.0 ppm). |
| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (some shifted downfield due to the electron-withdrawing groups), and the carbons of the propoxy group. |
| IR (Infrared) | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-Cl bond. |
| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound (198.6 g/mol ), along with characteristic fragmentation patterns. |
Applications
This compound is a versatile intermediate with applications in several areas of chemical synthesis:
-
Pharmaceuticals: It serves as a building block for the synthesis of more complex molecules with potential biological activity.[1]
-
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]
-
Dyes and Pigments: Its aromatic structure makes it a suitable precursor for the synthesis of various colorants.[1]
-
Flavors and Fragrances: The benzaldehyde moiety suggests its potential use in the creation of fragrances and flavoring agents.[1]
Visualizations
Logical Relationship of Synthesis
Caption: Williamson Ether Synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
Methodological & Application
The Synthetic Versatility of 3-Chloro-4-propoxybenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – 3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique substitution pattern, featuring a chloro group and a propoxy moiety, enhances its reactivity and makes it an ideal starting material for the development of novel compounds in the pharmaceutical, agrochemical, and dye industries.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and Schiff bases, two classes of compounds renowned for their diverse biological activities.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core of many biologically active molecules. They are well-documented for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen substituted acetophenone in a minimal amount of ethanol.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
While stirring the ethanolic solution of the aldehyde and ketone at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture vigorously for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully neutralize the mixture with a dilute solution of hydrochloric acid until the pH is approximately 7. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Yields: The yields for Claisen-Schmidt condensations are typically good, often ranging from 60% to 90%, depending on the specific substrates and reaction conditions.
Synthesis of Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of organic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[2][3] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.
The following is a general protocol for the synthesis of Schiff bases from aromatic aldehydes, which can be adapted for this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., 3,3′-diaminodipropylamine) (0.5 eq for diamines, 1.0 eq for monoamines)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add the primary amine (0.5 equivalents if it is a diamine, to react at both ends) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Biological Activities of Derivatives
Derivatives of substituted benzaldehydes, such as chalcones and Schiff bases, are frequently screened for their biological activities.
Antimicrobial Activity
The antimicrobial activity of synthesized compounds is commonly evaluated using the disc diffusion method against a panel of pathogenic bacteria and fungi.
Table 1: Representative Antimicrobial Activity Data for Benzaldehyde-Derived Schiff Bases
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Schiff Base 1 | Staphylococcus aureus | 18 |
| Schiff Base 1 | Escherichia coli | 15 |
| Schiff Base 2 | Staphylococcus aureus | 21 |
| Schiff Base 2 | Escherichia coli | 17 |
| Standard (e.g., Ciprofloxacin) | Staphylococcus aureus | 25 |
| Standard (e.g., Ciprofloxacin) | Escherichia coli | 22 |
Note: This table presents representative data for analogous compounds to illustrate the expected format. Specific data for derivatives of this compound is not available in the reviewed literature.
Antioxidant Activity
The antioxidant potential of the synthesized compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.
Table 2: Representative Antioxidant Activity Data for Benzaldehyde-Derived Compounds
| Compound | DPPH Scavenging Activity (IC50 in µg/mL) |
| Chalcone 1 | 25.5 |
| Schiff Base 1 | 32.8 |
| Ascorbic Acid (Standard) | 10.2 |
Note: This table presents representative data for analogous compounds. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general synthetic pathways described in these application notes.
Caption: General workflow for the synthesis of chalcones.
Caption: General workflow for the synthesis of Schiff bases.
Caption: Workflow for biological screening of synthesized compounds.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of diverse organic molecules with significant biological potential. The protocols provided herein for the synthesis of chalcones and Schiff bases, while based on general methodologies, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their therapeutic potential.
References
The Role of 3-Chloro-4-propoxybenzaldehyde and its Analogs as Pharmaceutical Intermediates: Application in the Synthesis of SGLT2 Inhibitors
Introduction
3-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde that, along with its close structural analogs, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a reactive aldehyde group and chloro and propoxy substituents on the benzene ring, makes it a valuable building block for creating more complex molecules with desired biological activities. While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, a closely related analog, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a key intermediate in the synthesis of Ertugliflozin.[2] Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is used in the treatment of type 2 diabetes mellitus.[3] This document will provide detailed application notes and protocols focusing on the synthesis of Ertugliflozin, using 4-chloro-3-(4-ethoxybenzyl)benzaldehyde as a prime example of the utility of this class of intermediates in drug development.
Application Notes
The primary application of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde in the pharmaceutical industry is as a crucial precursor for the aglycone moiety of Ertugliflozin.[4] The synthesis of this complex C-glycoside involves a multi-step process where the benzaldehyde derivative is coupled with a protected glucose molecule, followed by a series of transformations to yield the final active pharmaceutical ingredient (API).[4][5]
Mechanism of Action of Ertugliflozin (SGLT2 Inhibition)
Ertugliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[3][6] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[6] By blocking SGLT2, Ertugliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[3][7] This process lowers blood glucose levels in patients with type 2 diabetes in an insulin-independent manner.[3] The resulting caloric loss also contributes to a modest reduction in body weight and blood pressure.[3]
Experimental Protocols
The following protocols describe the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde and its subsequent conversion to Ertugliflozin.
Synthesis of the Intermediate: 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
The synthesis of the key intermediate, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a multi-step process that begins with commercially available starting materials. A representative synthetic route is outlined below.
dot
Caption: Synthetic workflow for 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde.
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
-
Dissolve 2-chloro-5-bromobenzoic acid in an organic solvent such as dichloromethane.
-
Add an acylating chlorination reagent, for example, oxalyl chloride or thionyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Add phenetole (ethoxybenzene) and a Lewis acid catalyst, such as aluminum chloride.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
After the reaction is complete, quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization.[2]
Protocol 3: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
-
Dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone in a mixture of solvents like dichloromethane and acetonitrile.[2]
-
Add a reducing agent system, such as triethylsilane and a Lewis acid like boron trifluoride etherate.[2]
-
Stir the reaction at room temperature until the reduction is complete.
-
Work up the reaction by adding an aqueous base, followed by extraction with an organic solvent.
-
Wash, dry, and concentrate the organic layer. The product can be purified by recrystallization.[2]
Protocol 4: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde
-
Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a dry organic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base such as n-butyllithium to perform a lithium-halogen exchange.
-
Add a formylating reagent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous solution of an acid.
-
Extract the product, wash the organic layer, dry, and concentrate it. The final intermediate, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, can be purified by chromatography.
Synthesis of Ertugliflozin from the Intermediate
The final stages of Ertugliflozin synthesis involve the coupling of the aglycone intermediate with a protected glucose derivative, followed by cyclization and deprotection steps.
dot
Caption: Final steps in the synthesis of Ertugliflozin.
Protocol 5: Coupling and Final Steps to Ertugliflozin
The commercial synthesis of Ertugliflozin is a complex, multi-step process that has been optimized for efficiency and scalability.[4] A key step involves the addition of an aryl lithium species, derived from a brominated version of the aglycone, to a protected piperazine amide of gluconic acid. This is followed by a reductive cyclization to form the characteristic dioxa-bicyclo[3.2.1]octane ring system.[4] The final steps involve deprotection of the hydroxyl groups.
A simplified laboratory-scale approach can be described as follows:
-
Coupling: The aryl bromide precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is converted to its corresponding aryl lithium species at low temperature. This is then reacted with a protected gluconolactone or a related glucose derivative.[4]
-
Reduction and Cyclization: The resulting intermediate undergoes a reductive cyclization. This can be achieved using a reducing agent in the presence of an acid to form the core structure of Ertugliflozin.
-
Deprotection: The protecting groups on the glucose moiety (e.g., benzyl or silyl groups) are removed. For instance, benzyl groups can be removed by catalytic hydrogenation (H₂, Pd/C).[4] Acetate groups can be removed using a base like sodium methoxide in methanol.[4]
-
Purification: The final product, Ertugliflozin, is purified by crystallization, often as a co-crystal with L-pyroglutamic acid to enhance stability.[4]
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of Ertugliflozin and its intermediates.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | 5-Bromo-2-chlorobenzoyl chloride and phenetole | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | AlCl₃ | 71 | [2] |
| Reduction | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Et₃SiH, BF₃·OEt₂ | 80 | [2] |
| Acetylation of Coupled Intermediate | Coupled Intermediate (E) | Tetra-O-acetylated intermediate (I) | Acetic anhydride, pyridine | 55-60 | [4] |
| Final Deprotection and Co-crystallization | Tetra-O-acetylated intermediate (I) | Ertugliflozin·L-PGA | NaOMe in MeOH, then L-pyroglutamic acid | 85-90 | [4] |
| Overall Yield from Intermediate (C) | Piperazine amide (C) | Ertugliflozin | Multi-step synthesis | 60-70 | [4] |
Signaling Pathway
dot
Caption: Mechanism of action of Ertugliflozin via SGLT2 inhibition.
This compound and its analogs are important intermediates in the synthesis of complex pharmaceutical molecules. The detailed example of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde in the synthesis of the SGLT2 inhibitor Ertugliflozin highlights the significance of this class of compounds. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, offering insights into the synthesis and mechanism of action of this important class of antidiabetic agents. The modular nature of the synthesis allows for the potential development of other analogs with modified properties, underscoring the continued importance of these benzaldehyde derivatives in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive molecules utilizing 3-Chloro-4-propoxybenzaldehyde as a versatile starting material. This document outlines the synthesis of two major classes of bioactive compounds: Schiff bases and chalcones, both of which have demonstrated significant potential in antimicrobial and anticancer research. The provided experimental procedures are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for the synthesis and evaluation of new derivatives.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry.[1] The presence of the chloro and propoxy groups on the benzene ring modifies the electronic and lipophilic properties of the molecule, making it an attractive scaffold for the development of novel therapeutic agents.[1] By reacting the aldehyde functional group, a variety of derivatives can be synthesized, with Schiff bases and chalcones being among the most promising for biological applications.
Synthesis of Bioactive Molecules
Two primary classes of bioactive compounds that can be readily synthesized from this compound are Schiff bases and chalcones.
Schiff Bases: Potent Antimicrobial Agents
Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde. Schiff bases derived from substituted benzaldehydes have been shown to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[2][3][4] The imine bond is crucial for the biological activity of many of these compounds.
Chalcones: A Scaffold for Anticancer Drug Discovery
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive molecules synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[5][6] Chalcone derivatives are known to possess diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[5][6][7]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative Schiff base and a chalcone derivative from this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
Objective: To synthesize a Schiff base from this compound and a primary amine (e.g., 4-aminoantipyrine).
Materials:
-
This compound
-
4-Aminoantipyrine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add 10 mmol of 4-aminoantipyrine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using appropriate analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of a Chalcone Derivative
Objective: To synthesize a chalcone from this compound and an acetophenone (e.g., 4-methoxyacetophenone).
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% aqueous solution)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL beaker, dissolve 10 mmol of 4-methoxyacetophenone in 50 mL of ethanol.
-
In a separate beaker, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
Cool the acetophenone solution in an ice bath with continuous stirring.
-
Slowly add the this compound solution to the cooled acetophenone solution.
-
To this mixture, add 10 mL of 40% aqueous NaOH solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then at room temperature for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid chalcone is collected by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure chalcone crystals.
-
Dry the purified product.
-
Characterize the synthesized compound using appropriate analytical techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables summarize representative quantitative bioactivity data for Schiff bases and chalcones derived from substituted benzaldehydes, indicating the potential therapeutic efficacy of derivatives of this compound.
Table 1: Representative Antimicrobial Activity of Schiff Base Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Benzaldehyde Schiff Base (PC1) | Escherichia coli | 62.5 | 125 | [2] |
| Benzaldehyde Schiff Base (PC1) | Staphylococcus aureus | 62.5 | 125 | [2] |
| Anisaldehyde Schiff Base (PC2) | Escherichia coli | 250 | 500 | [2] |
| Anisaldehyde Schiff Base (PC2) | Staphylococcus aureus | 62.5 | 125 | [2] |
| 4-Nitrobenzaldehyde Schiff Base (PC3) | Escherichia coli | 250 | - | [2] |
| 4-Nitrobenzaldehyde Schiff Base (PC3) | Staphylococcus aureus | 62.5 | 250 | [2] |
| Cinnamaldehyde Schiff Base (PC4) | Escherichia coli | 62.5 | 250 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is for illustrative purposes for analogous compounds.
Table 2: Representative Anticancer Activity of Chloro-Substituted Chalcone Derivatives
| Compound (Chalcone) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Chalcone 3 (Chloro-substituted) | MCF7 (Breast) | 0.8 | [7] |
| Chalcone 3 (Chloro-substituted) | T47D (Breast) | 0.34 | [7] |
| Chalcone 3 (Chloro-substituted) | HeLa (Cervical) | 4.78 | [7] |
| Chalcone 3 (Chloro-substituted) | WiDr (Colorectal) | 5.98 | [7] |
| Chalcone 4 (Chloro-substituted) | MCF7 (Breast) | 1.02 | [7] |
| Chalcone 4 (Chloro-substituted) | T47D (Breast) | 0.52 | [7] |
| Chalcone 4 (Chloro-substituted) | HeLa (Cervical) | 6.01 | [7] |
| Chalcone 4 (Chloro-substituted) | WiDr (Colorectal) | 7.94 | [7] |
IC₅₀: Half-maximal inhibitory concentration. Data is for illustrative purposes for analogous compounds.
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.
Caption: Synthetic pathway for a Schiff base derivative.
Caption: Synthetic pathway for a chalcone derivative.
Caption: Experimental workflow for bioactivity evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Chloro-4-propoxybenzaldehyde in Agrochemical Synthesis
Introduction
3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its substituted benzene ring structure makes it an ideal starting material for the creation of novel agrochemicals, particularly fungicides and herbicides. The presence of the chloro and propoxy groups on the benzaldehyde ring influences the electronic properties and steric hindrance of the molecule, allowing for selective reactions and providing a scaffold for the development of compounds with desired biological activities. This document provides detailed application notes and protocols for the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide starting from this compound, demonstrating its utility for researchers, scientists, and professionals in the field of drug and agrochemical development.
Hypothetical Target Agrochemical: N-(3-chloro-4-propoxybenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
The target molecule is a novel pyrazole carboxamide, a class of fungicides known to be potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[2][3][4] The synthesis involves a two-step process starting from this compound.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-propoxybenzylamine
This protocol describes the reductive amination of this compound to yield the corresponding primary amine.[5][6]
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 50.3 mmol) and ammonium chloride (13.5 g, 252 mmol) in 100 mL of methanol.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (3.8 g, 100 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the residue, add 100 mL of dichloromethane and 100 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 3-Chloro-4-propoxybenzylamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Chloro-4-propoxybenzylamine |
| Molar Mass ( g/mol ) | 199.65 (Starting Material), 200.68 (Product) |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
Step 2: Synthesis of N-(3-chloro-4-propoxybenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This protocol details the amide coupling of 3-Chloro-4-propoxybenzylamine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[7][8]
Materials:
-
3-Chloro-4-propoxybenzylamine (from Step 1)
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (9.5 g, 50 mmol) in 50 mL of anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting acid chloride is used directly in the next step.
Part B: Amide Coupling
-
In a 250 mL round-bottom flask, dissolve 3-Chloro-4-propoxybenzylamine (10.0 g, 49.8 mmol) and triethylamine (8.4 mL, 60 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Part A in 50 mL of anhydrous dichloromethane and add it dropwise to the amine solution over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Chloro-4-propoxybenzylamine |
| Reagent | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| Product | N-(3-chloro-4-propoxybenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
| Molar Mass ( g/mol ) | 200.68 (Amine), 190.12 (Acid), 371.78 (Product) |
| Typical Yield | 80-90% |
| Purity (purified) | >98% |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[9][10] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.
By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, the fungicide blocks the transfer of electrons from succinate to ubiquinone.[9] This inhibition has two major consequences for the fungal cell:
-
Disruption of the Electron Transport Chain: The blockage of electron flow at complex II prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.
-
Inhibition of the TCA Cycle: The accumulation of succinate due to the inhibition of SDH disrupts the normal functioning of the TCA cycle, further impairing cellular metabolism.
The overall effect is a severe depletion of cellular ATP, leading to the cessation of fungal growth and eventual cell death.
Figure 2: Mechanism of action of pyrazole carboxamide fungicides.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-propoxybenzaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-propoxybenzaldehyde is an aromatic aldehyde with promising, yet not extensively documented, applications in material science. Its unique molecular structure, featuring a reactive aldehyde group, a stabilizing aromatic ring, and modifying chloro and propoxy substituents, makes it a candidate for the synthesis of advanced functional polymers and materials. The aldehyde functionality serves as a versatile handle for various chemical transformations, enabling its incorporation into polymer backbones or as a pendant group. The presence of the chloro and propoxy groups can be leveraged to fine-tune the final material's properties, such as thermal stability, mechanical strength, solubility, and biocompatibility.[1]
These application notes provide a comprehensive overview of the potential uses of this compound in material science, drawing parallels from established applications of similar benzaldehyde derivatives. Detailed experimental protocols for the synthesis and characterization of materials incorporating this compound are presented to guide researchers in exploring its utility.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 58-62 °C | |
| Boiling Point | ~305 °C (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, THF). Insoluble in water. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Potential Applications in Material Science
Based on the known reactivity of benzaldehydes and the influence of its specific substituents, this compound is proposed for the following applications:
-
Monomer for High-Performance Polymers: The aldehyde group can participate in polymerization reactions to form polyacetals or be used in condensation reactions with other monomers to create polyesters, polyimides, or phenolic resins. The chloro and propoxy groups are expected to enhance the thermal stability and chemical resistance of the resulting polymers.
-
Polymer Additive/Modifier: When incorporated as an additive, it can act as a crosslinking agent to improve the mechanical properties of existing polymers.[1] It can also be grafted onto polymer backbones to introduce reactive sites for further functionalization.
-
Synthesis of Functional Resins: Reacting with phenols or other aromatic compounds can lead to the formation of functional resins with applications in coatings, adhesives, and composites. The specific substitution pattern can influence the curing characteristics and final properties of the resin.
-
Precursor for Antimicrobial Materials: Benzaldehyde derivatives have been shown to impart antimicrobial properties to polymers.[1] By immobilizing this compound onto a polymer scaffold, materials with inherent antimicrobial activity could be developed for biomedical devices or food packaging.
-
Component in Stimuli-Responsive Materials: The aldehyde group can be used to form linkages (e.g., acetals, imines) that are sensitive to changes in pH. This allows for the design of "smart" materials that can release an encapsulated payload in response to a specific environmental trigger, a concept valuable in drug delivery systems.
Experimental Protocols
The following are detailed protocols for the proposed applications of this compound.
Protocol 1: Synthesis of a Polyacetal via Cationic Polymerization
This protocol describes the synthesis of a polyacetal using this compound as the monomer. Polyacetals are known for their good mechanical properties and chemical resistance.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as a cationic initiator
-
Methanol (for termination)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of inert gas (Argon or Nitrogen).
-
Monomer Solution: In a Schlenk flask, dissolve this compound (e.g., 1.99 g, 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere.
-
Initiation: Cool the monomer solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BF₃·OEt₂ in DCM (e.g., 0.1 mol% with respect to the monomer) to the stirred monomer solution via syringe.
-
Polymerization: Allow the reaction to proceed at -78°C for a specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
Termination: Quench the polymerization by adding pre-chilled methanol (2 mL).
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the polymer precipitate by filtration, wash it with fresh diethyl ether, and dry it under vacuum at 40°C to a constant weight.
Characterization:
-
¹H and ¹³C NMR: To confirm the polymer structure and end groups.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
-
FTIR: To identify the characteristic acetal linkages and the disappearance of the aldehyde peak.
-
TGA/DSC: To evaluate the thermal stability and glass transition temperature of the polymer.
Expected Quantitative Data:
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol (tunable by monomer/initiator ratio) |
| Polydispersity Index (PDI) | 1.2 - 1.8 |
| Glass Transition Temperature (Tg) | 80 - 120 °C |
| Decomposition Temperature (Td) | > 250 °C |
Protocol 2: Grafting onto a Hydroxyl-Containing Polymer (e.g., Poly(vinyl alcohol))
This protocol details the modification of a polymer backbone with this compound to introduce reactive aldehyde groups.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (PTSA) as a catalyst
-
Acetone (for precipitation and washing)
-
Reaction flask with a condenser and Dean-Stark trap
Procedure:
-
Polymer Solution: Dissolve PVA (e.g., 1 g) in anhydrous DMF (30 mL) in the reaction flask by heating to 80°C under an inert atmosphere.
-
Addition of Reagents: Once the PVA is fully dissolved, add this compound (e.g., 0.5 g, 2.5 mmol) and a catalytic amount of PTSA (e.g., 20 mg).
-
Reaction: Heat the reaction mixture to 110°C and equip the flask with a Dean-Stark trap to remove the water formed during the acetalization reaction. Stir for 12-24 hours.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the functionalized polymer by pouring it into a large volume of acetone.
-
Purification: Filter the polymer, wash it extensively with acetone to remove unreacted aldehyde and catalyst, and then dry it under vacuum at 60°C.
Characterization:
-
¹H NMR: To confirm the presence of the benzaldehyde moiety on the polymer backbone.
-
FTIR: To detect the C-O stretching of the acetal linkage and the characteristic peaks of the aromatic ring.
-
Degree of Substitution: Can be calculated from the integration of characteristic peaks in the ¹H NMR spectrum.
Expected Quantitative Data:
| Parameter | Expected Value |
| Degree of Substitution | 5 - 20% (tunable by reaction stoichiometry and time) |
| Solubility | Altered solubility profile compared to unmodified PVA |
Visualizations
Diagram 1: Proposed Synthesis of a Polyacetal
Caption: Workflow for the cationic polymerization of this compound.
Diagram 2: Logical Relationship for Polymer Functionalization
Caption: Logical workflow for the functionalization of a polymer with this compound and subsequent applications.
Conclusion
While direct experimental data on the use of this compound in material science is limited in publicly available literature, its chemical structure strongly suggests its potential as a valuable monomer and functionalizing agent. The protocols and potential applications outlined in these notes are based on established principles of polymer chemistry and the known reactivity of analogous compounds. Researchers are encouraged to use this document as a starting point for exploring the incorporation of this compound into novel materials, with the expectation that its unique combination of functional groups will lead to materials with enhanced and tunable properties. Further investigation is warranted to fully elucidate its performance characteristics and to validate these proposed applications.
References
Application Notes and Protocols for 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a wide range of organic molecules.[1] Its substituted benzaldehyde structure makes it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1] In medicinal chemistry, this compound is explored for its potential biological activities and as a precursor for the development of new therapeutic agents.[1] This document provides detailed protocols for the synthesis of this compound and outlines its applications.
Synthesis of this compound
The primary synthetic route to this compound is through the Williamson ether synthesis, starting from 3-Chloro-4-hydroxybenzaldehyde and a propyl halide. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the halide from the propylating agent.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of similar alkoxybenzaldehyde derivatives.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or N,N-Dimethylformamide - DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (or DMF) to make a 0.2 M solution.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C can be used) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).[2]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Select an appropriate eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-hydroxybenzaldehyde | |
| Reagents | 1-Bromopropane, Potassium Carbonate | |
| Solvent | Acetone or DMF | |
| Reaction Time | 12-24 hours | |
| Reaction Temperature | Reflux | |
| Purity (Typical) | ≥ 95% (by NMR) | [1] |
| Appearance | White solid | [1] |
Note: The exact yield is not specified in the available literature, but similar Williamson ether syntheses for related compounds report yields in the range of 70-90%.
Characterization Data
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (in the range of 7.0-8.0 ppm), the -O-CH₂- protons of the propoxy group (triplet, ~4.0 ppm), the central -CH₂- protons (sextet, ~1.8 ppm), and the terminal -CH₃ protons (triplet, ~1.0 ppm). |
| ¹³C NMR | Signals for the aldehyde carbon (~190 ppm), aromatic carbons (in the range of 110-160 ppm), and the carbons of the propoxy group (~70 ppm for -O-CH₂, ~22 ppm for the central -CH₂, and ~10 ppm for the -CH₃). |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 198.05 and [M+2]⁺ at m/z = 200.05 (due to the chlorine isotope), consistent with the molecular formula C₁₀H₁₁ClO₂. |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group allows for a variety of subsequent reactions, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
These transformations are fundamental in building the carbon skeleton of drug candidates. While specific signaling pathways directly modulated by this compound are not well-documented, its derivatives are investigated for a range of biological activities. The development of novel compounds from this intermediate may lead to the discovery of new modulators of various signaling pathways implicated in disease.
Logical Workflow for Drug Discovery Application
Caption: Drug discovery workflow utilizing this compound.
References
Application Notes and Protocols for Condensation Reactions of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its substituted benzene ring, featuring both a chloro and a propoxy group, allows for the synthesis of a diverse range of derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for key condensation reactions involving this compound, including Claisen-Schmidt, Knoevenagel, and Schiff base formations. The resulting chalcones and Schiff bases have shown promise as antimicrobial and anticancer agents, with mechanisms of action that can involve critical cellular signaling pathways.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
Application Notes
Chalcones derived from substituted benzaldehydes are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The presence of the α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of these biological effects. Chalcones containing the 3-chloro-4-propoxybenzoyl moiety have been investigated for their potential to inhibit cancer cell proliferation, with some studies suggesting their mechanism of action involves the inhibition of signaling pathways such as the PI3K/Akt pathway.
Experimental Protocol
Synthesis of (E)-1-(Substituted-phenyl)-3-(3-chloro-4-propoxyphenyl)prop-2-en-1-one
-
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methylacetophenone)
-
Ethanol or Methanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (10-60%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH or NaOH solution dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetophenone | 40% KOH | Methanol | 24 | 85-95 | [1] |
| This compound | 4-Hydroxyacetophenone | 60% aq. NaOH | Ethanol | 3 | ~60 | [2] |
| This compound | 4-Methylacetophenone | 40% KOH | Methanol | 24 | 80-90 | [1] |
*Note: Yields are estimated based on similar reactions with analogous compounds and may vary depending on the specific reaction conditions.
Logical Workflow for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt condensation.
Knoevenagel Condensation: Synthesis of Cyanoacrylates
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is often catalyzed by a weak base.
Application Notes
The products of Knoevenagel condensation, such as benzylidenemalononitriles and cyanoacrylates, are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. The resulting electron-deficient alkenes can participate in a variety of subsequent reactions. Derivatives from this reaction have been explored for their biological activities, including larvicidal and anticancer properties.
Experimental Protocol
Synthesis of 2-((3-chloro-4-propoxyphenyl)methylene)malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol or Water/Glycerol mixture
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | 2 h | ~90 | [3] |
| This compound | Malononitrile | DBU/H₂O | Water | 20 min | ~95 | [4] |
| This compound | Ethyl Cyanoacetate | DIPEAc | Toluene | 2-3 h | 90-95 | [5] |
*Note: Yields are estimated based on similar reactions with analogous compounds and may vary depending on the specific reaction conditions.
Knoevenagel Condensation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-propoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive chloro group activated by the para-propoxy and meta-aldehyde functionalities, makes it an ideal substrate for a variety of nucleophilic aromatic substitution (SNAr) reactions. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with a range of nucleophiles, including amines, phenols, and thiols. These reactions are fundamental for the synthesis of diverse derivatives with potential applications in drug discovery and agrochemical development.[1] The methodologies presented herein focus on robust and widely applicable synthetic strategies, including classical SNAr and modern palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 58-62 °C |
| Boiling Point | 305.6 ± 22.0 °C (Predicted) |
| CAS Number | 99070-71-0 |
General Workflow for Nucleophilic Aromatic Substitution
The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions of this compound.
C-N Bond Formation: Synthesis of 3-Amino-4-propoxybenzaldehyde Derivatives
The introduction of nitrogen-containing functional groups is a cornerstone of drug development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for the synthesis of arylamines from aryl halides. This approach is particularly useful for unactivated aryl chlorides like this compound.
Buchwald-Hartwig Amination Workflow
Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides
| Amine Nucleophile | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85-95 |
| Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 75-85 |
| n-Hexylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (2.2) | Toluene | 100 | 16 | 80-90 |
| Indole | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.5) | Dioxane | 110 | 20 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
This protocol describes the synthesis of 3-(phenylamino)-4-propoxybenzaldehyde.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and aniline to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(phenylamino)-4-propoxybenzaldehyde.
C-O Bond Formation: Synthesis of 3-Aryloxy-4-propoxybenzaldehyde Derivatives
The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl or aryl halide. For the synthesis of diaryl ethers from this compound, a phenoxide nucleophile is employed.
Williamson Ether Synthesis Workflow
Representative Quantitative Data for Williamson Ether Synthesis of Diaryl Ethers
The following table presents typical reaction conditions and expected yields for the synthesis of diaryl ethers from aryl chlorides.
| Phenol Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenol | K₂CO₃ (2.0) | DMF | 120 | 12 | 75-85 |
| 4-Methoxyphenol | Cs₂CO₃ (1.5) | DMSO | 100 | 10 | 80-90 |
| 4-Nitrophenol | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 85-95 |
| 2-Naphthol | NaH (1.2) | DMF | 100 | 8 | 70-80 |
Experimental Protocol: Williamson Ether Synthesis with Phenol
This protocol details the synthesis of 3-phenoxy-4-propoxybenzaldehyde.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenol (1.2 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound, phenol, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to yield pure 3-phenoxy-4-propoxybenzaldehyde.
C-S Bond Formation: Synthesis of 3-(Alkylthio)-4-propoxybenzaldehyde Derivatives
The synthesis of aryl thioethers can be readily achieved through the nucleophilic substitution of an aryl halide with a thiol or thiolate.
Thioether Synthesis Workflow
Representative Quantitative Data for Thioether Synthesis with Aryl Chlorides
| Thiol Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | K₂CO₃ (2.0) | DMF | 80 | 6 | 85-95 |
| Sodium thiomethoxide | N/A | Ethanol | RT | 4 | 90-98 |
| 1-Dodecanethiol | Et₃N (1.5) | DMF | 60 | 8 | 80-90 |
| 4-Chlorothiophenol | K₂CO₃ (2.0) | DMF | 80 | 6 | 80-90 |
Experimental Protocol: Thioether Synthesis with Sodium Thiomethoxide
This protocol outlines the synthesis of 3-(methylthio)-4-propoxybenzaldehyde.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Sodium thiomethoxide (1.1 mmol, 1.1 equiv.)
-
Anhydrous Ethanol (10 mL)
-
Round-bottom flask
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Add sodium thiomethoxide to the solution in portions at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 4-6 hours), remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(methylthio)-4-propoxybenzaldehyde.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis of novel compounds derived from this compound. The versatility of this starting material, coupled with modern synthetic methodologies, opens avenues for the creation of diverse molecular architectures with potential applications in pharmaceuticals, agrochemicals, and materials science. While the quantitative data for some reactions are based on analogous systems due to a lack of specific literature on the title compound, the provided protocols offer robust starting points for experimental work. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles to achieve the best possible outcomes.
References
Application Notes and Protocols for the Reduction of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selective reduction of the aldehyde group in 3-Chloro-4-propoxybenzaldehyde to yield (3-Chloro-4-propoxyphenyl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] Two primary methodologies are presented: a robust and scalable sodium borohydride reduction and a catalytic hydrogenation protocol suitable for various research and development applications. The protocols include detailed experimental procedures, reagent stoichiometry, reaction conditions, and purification methods. Quantitative data from analogous reductions are summarized to provide expected outcomes.
Introduction
This compound is a versatile aromatic building block used in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1] The reduction of its aldehyde functionality to a primary alcohol, (3-Chloro-4-propoxyphenyl)methanol, is a fundamental transformation that opens avenues for further molecular elaboration. The selection of an appropriate reduction method is critical to ensure high yield, purity, and compatibility with other functional groups.
This document outlines two reliable methods for this reduction:
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective method for the reduction of aldehydes and ketones.[2] It is known for its operational simplicity and safety profile compared to more reactive hydrides.
-
Catalytic Hydrogenation: A "green" and efficient method that utilizes hydrogen gas and a metal catalyst (e.g., Palladium on Carbon) to effect the reduction. This method is particularly amenable to large-scale synthesis.
Comparative Data of Reduction Methods for Substituted Benzaldehydes
The following table summarizes typical yields for the reduction of various substituted benzaldehydes using sodium borohydride and catalytic hydrogenation, providing a benchmark for the expected outcome with this compound.
| Aldehyde Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Chloro-4,5-dipropargyloxybenzaldehyde | NaBH₄ | Ethanol | Room Temp | 2 | Not Specified | Custom Protocol |
| 3-Chloro-4-methoxybenzaldehyde | NaBH₄ | Methanol | < 20 | 0.5 | High (Implied) | [3] |
| Benzaldehyde | NaBH₄ | Methanol | Room Temp | 0.5 | >95 | General Knowledge |
| Substituted Benzaldehydes | Pd/C, H₂ | Ethanol | Room Temp | 2-4 | >90 | General Knowledge |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol describes the reduction of this compound using sodium borohydride in an alcoholic solvent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas evolution will occur.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl dropwise to neutralize the reaction mixture and decompose the borate salts until the pH is ~6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (3-Chloro-4-propoxyphenyl)methanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: To a suitable hydrogenation flask, add this compound (1.0 eq) and the solvent (Ethanol or Ethyl Acetate).
-
Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (1-5 mol %). Caution: Pd/C may be pyrophoric. Handle under an inert atmosphere if dry.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to afford the (3-Chloro-4-propoxyphenyl)methanol. The product is often of high purity and may not require further purification.
Visualizations
Chemical Reaction Pathway
Caption: General chemical transformation for the reduction of the aldehyde.
Experimental Workflow for Sodium Borohydride Reduction
Caption: Step-by-step workflow for the sodium borohydride reduction.
References
Application Notes and Protocols for 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the analytical standards for 3-Chloro-4-propoxybenzaldehyde, a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines its physicochemical properties, spectroscopic data, and protocols for its analysis using various chromatographic techniques.
Physicochemical Properties
This compound is a white solid that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a chloro group and a propoxy substituent on the benzaldehyde ring, enhances its reactivity, making it a valuable intermediate in the development of complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 99070-71-0 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data (Predicted)
The expected proton NMR spectrum in CDCl₃ would show signals corresponding to the aldehyde proton, the aromatic protons, and the propoxy group protons.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.8 | s | - |
| Aromatic (H-2) | ~7.8 | d | ~2.0 |
| Aromatic (H-6) | ~7.7 | dd | ~8.5, 2.0 |
| Aromatic (H-5) | ~7.0 | d | ~8.5 |
| Methylene (-OCH₂-) | ~4.0 | t | ~6.5 |
| Methylene (-CH₂-) | ~1.9 | sextet | ~7.0 |
| Methyl (-CH₃) | ~1.1 | t | ~7.5 |
The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propoxy group.
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~191 |
| Aromatic (C-4) | ~160 |
| Aromatic (C-1) | ~131 |
| Aromatic (C-3) | ~129 |
| Aromatic (C-6) | ~128 |
| Aromatic (C-2) | ~113 |
| Aromatic (C-5) | ~112 |
| Methylene (-OCH₂-) | ~71 |
| Methylene (-CH₂-) | ~22 |
| Methyl (-CH₃) | ~10 |
The infrared spectrum is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O stretch (aldehyde) | ~1700 |
| C-H stretch (aromatic) | ~3050 |
| C-H stretch (aldehyde) | ~2820, ~2720 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| C-O stretch (ether) | ~1250 |
| C-Cl stretch | ~800 |
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in a significant M+2 peak.
| m/z | Proposed Fragment |
| 198/200 | [M]⁺ (Molecular ion) |
| 169/171 | [M-C₂H₅]⁺ |
| 155/157 | [M-C₃H₇]⁺ |
| 141/143 | [M-C₃H₇O]⁺ |
| 113 | [C₆H₄ClO]⁺ |
Analytical Protocols
The following are suggested starting protocols for the analysis of this compound based on methods for similar compounds. Method optimization and validation are recommended for specific applications.
This protocol is adapted from methods for the analysis of substituted benzaldehydes.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.
References
Application Notes and Protocols: 3-Chloro-4-propoxybenzaldehyde in Polymer Additive Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in the development of advanced polymer additives. Its unique molecular structure, featuring a reactive aldehyde group, a stabilizing chloro group, and a flexible propoxy chain, makes it a candidate for synthesizing additives that can enhance the thermal, mechanical, and functional properties of various polymers. These application notes provide an overview of the potential roles of this compound in polymer science, along with detailed experimental protocols for the synthesis of a derivative and its incorporation into a polymer matrix. Due to a lack of specific published data on this exact molecule as a polymer additive, the following sections include representative protocols and example data based on studies of similar substituted benzaldehydes.
Introduction
The modification of polymers with additives is a critical strategy for tailoring their properties to meet the demands of specific applications. Additives can improve processability, enhance performance characteristics such as strength and thermal stability, and introduce new functionalities. Substituted benzaldehydes are a versatile class of organic compounds that can serve as precursors for a variety of polymer additives, including stabilizers, crosslinking agents, and functional modifiers.
This compound, in particular, offers several features that make it an attractive starting material for polymer additive synthesis:
-
Reactive Aldehyde Group: The aldehyde functionality can participate in a range of chemical reactions, including condensation, and reductive amination, allowing for its covalent incorporation into polymer chains or its conversion into other functional moieties.
-
Aromatic Ring: The benzene ring can enhance the thermal stability of the resulting additive and promote compatibility with aromatic polymers.
-
Chloro and Propoxy Substituents: These groups can influence the solubility, reactivity, and interaction of the additive with the polymer matrix, potentially leading to improved dispersion and performance.
Potential Applications in Polymer Development
While direct studies on this compound as a polymer additive are limited, its structure suggests potential utility in several areas, drawing parallels from research on other functionalized benzaldehydes.
Synthesis of Polymer Stabilizers
The aldehyde can be converted into moieties that act as thermal or UV stabilizers. For instance, it can be used to synthesize Schiff bases or other heterocyclic structures that can quench radicals or absorb UV radiation, thereby protecting the polymer from degradation.
Development of Functional Polymers
This compound can be used to introduce specific functionalities to a polymer backbone. For example, derivatives of this molecule could be grafted onto polymers to create materials with antimicrobial properties or to serve as attachment points for other active molecules.[1][2]
Crosslinking and Modification of Resins
The aldehyde group can react with active hydrogen atoms in polymers like polyvinyl alcohol or with amine groups in epoxy hardeners. This can lead to crosslinking, which generally improves the mechanical strength and thermal resistance of the material.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a hypothetical antioxidant additive derived from this compound and its subsequent incorporation into a polycarbonate matrix.
Protocol 1: Synthesis of a Hindered Amine Light Stabilizer (HALS) Precursor
This protocol describes the synthesis of a Schiff base from this compound and a hindered amine, a common motif in light stabilizers.
Materials:
-
This compound
-
4-amino-2,2,6,6-tetramethylpiperidine
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (catalyst)
-
Sodium sulfate, anhydrous
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.99 g, 10 mmol) and 4-amino-2,2,6,6-tetramethylpiperidine (1.57 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Recrystallize the crude product from methanol to obtain the pure Schiff base.
Protocol 2: Incorporation of the Additive into Polycarbonate
This protocol details the process of blending the synthesized additive with polycarbonate using a twin-screw extruder.
Materials:
-
Polycarbonate pellets
-
Synthesized HALS precursor from Protocol 1
-
Twin-screw extruder
-
Injection molding machine
-
Tensile tester
-
UV-weathering chamber
Procedure:
-
Thoroughly dry the polycarbonate pellets in a vacuum oven at 120°C for at least 4 hours.
-
Dry the synthesized additive in a vacuum oven at 60°C for 4 hours.
-
Prepare different blends by dry mixing the polycarbonate pellets with the additive at various weight percentages (e.g., 0.5%, 1.0%, and 2.0%).
-
Feed the dry blend into a co-rotating twin-screw extruder with a set temperature profile (e.g., 240-280°C from hopper to die).
-
Extrude the molten blend through a strand die and cool the strands in a water bath.
-
Pelletize the cooled strands.
-
Dry the pellets again at 120°C for 4 hours.
-
Use an injection molding machine to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) from the pellets.
Data Presentation
The following tables present example data illustrating the potential effects of the synthesized additive on the properties of polycarbonate. Note: This is hypothetical data for illustrative purposes.
Table 1: Mechanical Properties of Polycarbonate Blends
| Additive Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 60 | 110 |
| 0.5 | 62 | 105 |
| 1.0 | 63 | 100 |
| 2.0 | 61 | 95 |
Table 2: UV Stability of Polycarbonate Blends
| Additive Concentration (wt%) | Yellowness Index (after 500h UV exposure) |
| 0 (Control) | 15.2 |
| 0.5 | 8.5 |
| 1.0 | 5.1 |
| 2.0 | 4.8 |
Visualizations
The following diagrams illustrate the synthesis workflow and a hypothetical mechanism of action.
Caption: Workflow for synthesis of a HALS precursor and its incorporation into polycarbonate.
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-4-propoxybenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Chloro-4-propoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during recrystallization due to partial solubility in cold solvent or use of excessive solvent. - Co-elution with impurities during column chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before workup. - For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures. Use a minimal amount of hot solvent to dissolve the compound.[1][2] - Optimize the mobile phase for column chromatography to achieve better separation. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities lowering the melting point of the compound. | - Dry the product under a high vacuum for an extended period to remove any remaining solvent.[1] - If impurities are suspected, re-purify the product using the appropriate method.[1] |
| Presence of Starting Materials in the Purified Product | - The synthesis reaction may not have reached completion. - The chosen purification method may not be adequate for separating the product from the starting materials. | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC before beginning the purification process.[1] - If using column chromatography, adjust the solvent system to improve separation. For recrystallization, ensure the starting materials and the product have different solubility profiles.[1] |
| Formation of an Unidentified Impurity | - Potential side reactions occurring during synthesis. - Decomposition of the product on acidic silica gel during column chromatography.[1] | - Analyze the impurity using techniques such as NMR or Mass Spectrometry to identify its structure and adjust reaction or purification conditions accordingly. - Consider neutralizing the silica gel with a base like triethylamine before packing the column, or use an alternative stationary phase like neutral alumina.[1] |
| Oxidation of Aldehyde to Carboxylic Acid | - Aldehydes can be susceptible to air oxidation, particularly over extended periods.[1] | - During the extraction process, wash with a dilute sodium bicarbonate solution to remove acidic impurities.[1] - Store the purified this compound under an inert atmosphere and at a low temperature (0-8°C).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for this compound?
A1: The most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4] It's advisable to test a variety of solvents on a small scale. For substituted benzaldehydes, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, toluene, and mixtures of these with hexanes.
Q3: What stationary and mobile phases are suitable for the column chromatography of this compound?
A3: For column chromatography, silica gel is a common stationary phase. The mobile phase, or eluent, should be chosen based on the polarity of the compound and its impurities, as determined by TLC analysis. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.
Q4: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1] To mitigate this, you can neutralize the silica gel by preparing a slurry with your chosen solvent system and adding about 1% triethylamine. Alternatively, using a different stationary phase, such as neutral alumina, could be a viable option.[1]
Q5: What are the optimal storage conditions for purified this compound?
A5: this compound should be stored at 0-8°C to maintain its stability.[3] To prevent potential oxidation, it is also advisable to store it under an inert atmosphere, such as nitrogen or argon.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates, developing chamber, and UV lamp
-
Glass column with stopcock
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum.
Visualizations
Caption: Troubleshooting workflow for common purification issues.
Caption: Selecting a suitable purification method.
References
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4-propoxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the Williamson ether synthesis. This involves the reaction of 3-Chloro-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Q2: What are the critical parameters to control for maximizing the yield in this synthesis?
A2: Key parameters to optimize include the choice of base, solvent, reaction temperature, and the purity of the starting materials. The selection of the propylating agent and control of reaction time are also crucial to minimize side reactions.
Q3: What are the common side products that can form during the synthesis?
A3: Common side products can include unreacted starting material (3-Chloro-4-hydroxybenzaldehyde), and potentially products from side reactions of the propylating agent, especially at higher temperatures. O-alkylation is the desired reaction, but C-alkylation at the ortho position to the hydroxyl group is a possibility, though less likely under standard conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of petroleum ether and ethyl acetate is often effective for separating the product from impurities.[1] Recrystallization from a suitable solvent can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Base: The base may not be strong enough to deprotonate the phenolic hydroxyl group of 3-Chloro-4-hydroxybenzaldehyde. 2. Poor Quality Reagents: The starting material or propylating agent may be impure or degraded. 3. Low Reaction Temperature: The reaction temperature may be too low to drive the reaction to completion. | 1. Base Selection: Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous. 2. Reagent Purity: Use freshly purified starting materials. Check the purity of the propylating agent. 3. Temperature Optimization: Gradually increase the reaction temperature, for example, to the reflux temperature of the solvent. |
| Presence of Starting Material in the Final Product | 1. Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. 2. Insufficient Reagents: The molar ratio of the base or propylating agent to the starting material may be too low. | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the propylating agent and the base. |
| Formation of Multiple By-products | 1. High Reaction Temperature: Excessive heat can lead to decomposition or side reactions. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | 1. Temperature Control: Maintain a consistent and optimal reaction temperature. 2. Solvent Choice: Use a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile. |
| Difficult Purification | 1. Similar Polarity of Product and Impurities: By-products may have similar retention factors (Rf) to the desired product. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Consider Recrystallization: If chromatography is insufficient, attempt recrystallization from various solvents. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Brine solution
Procedure:
-
To a solution of 3-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Synthesis of 3-Chloro-4-propoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-propoxybenzaldehyde. The primary route for this synthesis is the Williamson ether synthesis, starting from 3-Chloro-4-hydroxybenzaldehyde and a propylating agent.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low yield of this compound | Incomplete deprotonation of 3-Chloro-4-hydroxybenzaldehyde: The base used may be too weak or insufficient in quantity to fully convert the starting material to its phenoxide salt. | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). - Ensure at least one molar equivalent of the base is used. |
| TR-02 | Presence of unreacted 3-Chloro-4-hydroxybenzaldehyde in the final product | Insufficient propylating agent or reaction time: Not enough of the propylating agent (e.g., 1-bromopropane) was added, or the reaction was not allowed to proceed to completion. | - Use a slight excess (1.1-1.5 equivalents) of the propylating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if the reaction is sluggish. |
| TR-03 | Formation of a significant amount of propene gas during the reaction | E2 Elimination Side Reaction: This is likely if a secondary (e.g., 2-bromopropane) or tertiary propylating agent is used, or if a sterically hindered base is employed.[1][2][3] | - Use a primary propylating agent such as 1-bromopropane or 1-iodopropane. - Avoid bulky bases; opt for bases like potassium carbonate or sodium hydride.[1] |
| TR-04 | Isolation of an isomeric impurity with a similar mass spectrum | C-alkylation Side Reaction: The propyl group may have added to the aromatic ring instead of the phenolic oxygen, a known side reaction with alkali phenoxides.[1] | - The choice of solvent can influence the O- versus C-alkylation ratio. Consider using a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1] |
| TR-05 | Product is difficult to purify from starting material | Similar polarity of product and starting material: Both 3-Chloro-4-hydroxybenzaldehyde and this compound are polar molecules, which can make chromatographic separation challenging. | - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. - Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of 3-Chloro-4-hydroxybenzaldehyde with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide (e.g., 1-bromopropane).
Q2: What are the key reaction parameters to control for a successful synthesis?
The critical parameters include the choice of base, solvent, and propylating agent, as well as the reaction temperature and time. A strong, non-bulky base in a polar aprotic solvent with a primary propyl halide generally gives the best results.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the expected spectroscopic signatures for this compound?
In the ¹H NMR spectrum, you should observe signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen), in addition to the aromatic and aldehyde protons. The IR spectrum should show a characteristic aldehyde C=O stretch and C-O-C stretching vibrations of the ether.
Q5: What are the recommended purification techniques for the final product?
The crude product can typically be purified by column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the specific impurities present.
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide salt.
-
Alkylation: To the stirred suspension, add 1-bromopropane (1.2 equivalents) dropwise.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Visualizations
Caption: A flowchart for troubleshooting common issues in the synthesis.
References
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde
This technical support center provides guidance on the stability and storage of 3-Chloro-4-propoxybenzaldehyde, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 0-8°C.[1][2] It is also advised to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present, the following degradation routes are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to 3-chloro-4-propoxybenzoic acid. This is a common degradation pathway for benzaldehyde derivatives.
-
Hydrolysis: The propoxy ether linkage could undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-chloro-4-hydroxybenzaldehyde and propanol.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of substituted benzaldehydes. This may involve complex radical reactions leading to various products, including the cleavage of the chloro and propoxy substituents.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.
Q3: I observe a change in the color of my this compound sample. What could be the cause?
A change in color, such as yellowing, can indicate the formation of degradation products. This is often due to oxidation or exposure to light. It is recommended to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: My experimental results are inconsistent when using this compound. Could this be related to its stability?
Yes, inconsistent experimental results can be a consequence of using a degraded sample. Impurities or degradation products can interfere with reactions, leading to lower yields, unexpected side products, or altered biological activity. It is crucial to ensure the purity of the starting material before conducting experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Improper storage (exposure to light, moisture, or elevated temperatures). | Store the compound at 0-8°C in a tightly sealed, opaque container in a desiccator. |
| Low purity detected by analytical methods (e.g., HPLC, NMR) | Degradation of the compound. | Purify the compound if possible (e.g., by recrystallization or column chromatography). If purification is not feasible, a fresh batch should be used. |
| Inconsistent reaction outcomes or biological activity | Presence of unreacted starting materials, byproducts from synthesis, or degradation products. | Confirm the identity and purity of the compound using analytical techniques. Refer to the experimental protocol below to perform a stability assessment. |
| Formation of an acidic impurity | Oxidation of the aldehyde to a carboxylic acid. | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid prolonged exposure to air. |
Quantitative Data on Storage and Stability
| Parameter | Condition | Expected Outcome | Reference |
| Storage Temperature | 0-8°C | Maintains stability and prevents degradation. | [1][2] |
| Storage Atmosphere | Tightly sealed container, inert gas (optional) | Minimizes oxidation and hydrolysis. | General laboratory best practices |
| Light Exposure | Stored in an opaque container | Prevents photodegradation. | General laboratory best practices |
Experimental Protocol: Stability Indicating HPLC Method
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and stability of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Forced degradation reagents: 1N HCl, 1N NaOH, 3% H₂O₂
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Method Development:
-
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with a 50:50 mixture and adjust the gradient to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 1N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound in 1N NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for several days.
-
Photodegradation: Expose a solution of the compound to UV light for a specified duration.
-
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: A flowchart for troubleshooting stability-related issues.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and use of 3-Chloro-4-propoxybenzaldehyde in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Safety & Handling FAQs
Q1: What are the primary hazards associated with this compound?
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Ingestion may be harmful.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Q3: How should this compound be stored?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0°C and 8°C.[1] Some sources also suggest storing under an inert atmosphere (e.g., nitrogen) to prevent degradation.
Q4: What should I do in case of accidental exposure?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Physical and Chemical Properties
While specific quantitative data for this compound is limited, the following table summarizes its known properties and provides data for a closely related compound for comparison.
| Property | This compound | 3-Chlorobenzaldehyde (for comparison) |
| CAS Number | 99070-71-0 | 587-04-2 |
| Molecular Formula | C₁₀H₁₁ClO₂[1] | C₇H₅ClO |
| Molecular Weight | 198.64 g/mol [1] | 140.57 g/mol [2] |
| Appearance | White solid[1] | Liquid[2] |
| Melting Point | Data not available | 9-12 °C[2] |
| Boiling Point | Data not available | 213-214 °C[2] |
| Solubility | Data not available. Likely soluble in common organic solvents like ethanol, DMSO, and dimethylformamide. | Soluble in organic solvents. |
Experimental Protocols & Troubleshooting
As an aromatic aldehyde, this compound is a versatile intermediate in various organic syntheses. Below are a generalized experimental protocol for a Wittig reaction and a troubleshooting guide for common issues.
Generalized Protocol for a Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.
Objective: To synthesize an alkene from this compound and a phosphonium ylide.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base to the suspension while stirring. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at 0°C for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound in a minimal amount of anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of an alkene via a Wittig reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete ylide formation. 2. Deactivation of the ylide. 3. Steric hindrance. | 1. Ensure the use of a sufficiently strong base and anhydrous conditions. 2. Use freshly prepared or purchased anhydrous solvents. Ensure all glassware is flame-dried. 3. Consider a Horner-Wadsworth-Emmons reaction for more hindered systems. |
| Incomplete reaction (starting material remains) | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is incorrect. | 1. Monitor the reaction by TLC and allow it to stir for a longer period or gently heat if necessary. 2. Ensure an appropriate molar ratio of ylide to aldehyde is used (often a slight excess of the ylide). |
| Formation of multiple products | 1. E/Z isomer mixture. 2. Side reactions of the aldehyde (e.g., self-condensation if α-protons are present). | 1. The stereoselectivity of the Wittig reaction depends on the ylide stability. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. Adjust reaction conditions (e.g., solvent, additives) to influence selectivity. 2. This compound lacks α-protons, so self-condensation is not an issue. |
| Difficulty in purification | 1. Triphenylphosphine oxide (a byproduct) is co-eluting with the product. | 1. Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by specific chromatographic techniques. |
Logical Relationship Diagram for Troubleshooting
Caption: A decision-making diagram for troubleshooting common issues in a Wittig reaction.
References
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde Reaction Condition Optimization
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-propoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 2-chlorophenyl propyl ether, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What is the starting material for the synthesis, and how is it prepared?
A2: The primary starting material is 2-chlorophenyl propyl ether. This precursor is commonly synthesized via the Williamson ether synthesis, which involves the reaction of 2-chlorophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.[6]
Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
A3: Key parameters to control for a successful synthesis include:
-
Temperature: The reaction is exothermic, and maintaining a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and the initial formylation is crucial to prevent side reactions.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chlorophenyl propyl ether should be carefully controlled to avoid over-formylation or other side reactions.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, using anhydrous solvents and dried glassware is essential to prevent its decomposition and ensure a high yield.[1]
-
Purity of Reagents: The purity of DMF and POCl₃ is critical. Impurities can lead to undesired side reactions and lower yields.
Q4: What are the common side products, and how can they be minimized?
A4: Common side products in the Vilsmeier-Haack reaction include:
-
Over-formylation: Introduction of a second formyl group onto the aromatic ring. This can be minimized by carefully controlling the stoichiometry of the Vilsmeier reagent.
-
Chlorination: Introduction of an additional chlorine atom onto the aromatic ring. Running the reaction at the lowest effective temperature can help reduce this side reaction.[7]
-
Isomers: Formation of other regioisomers of the desired product. The directing effects of the chloro and propoxy groups on the starting material generally favor the desired product.
-
Polymerization/Tarry Residue: This can occur due to overheating or the presence of impurities. Strict temperature control and the use of pure reagents are essential to prevent this.[1]
Q5: How can I purify the final product, this compound?
A5: The most common methods for purifying this compound are column chromatography and recrystallization.[8][9]
-
Column Chromatography: Silica gel is typically used as the stationary phase, with a non-polar solvent system such as a mixture of hexanes and ethyl acetate.[10][11]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent depends on the solubility of the product and impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of 2-chlorophenyl propyl ether (Williamson Ether Synthesis) | 1. Incomplete deprotonation of 2-chlorophenol.2. Inactive alkylating agent (1-bromopropane).3. Presence of water in the reaction.4. Competing elimination reaction. | 1. Use a strong base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions.2. Use fresh, pure 1-bromopropane.3. Thoroughly dry all glassware and use anhydrous solvents.4. Maintain a moderate reaction temperature to favor substitution over elimination. |
| Low or No Yield of this compound (Vilsmeier-Haack Reaction) | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficiently reactive substrate.3. Incomplete reaction (time or temperature).4. Product decomposition during work-up. | 1. Ensure all glassware is flame-dried, and use anhydrous DMF and fresh POCl₃.2. The propoxy group should sufficiently activate the ring, but for less reactive substrates, a slight increase in temperature might be necessary.3. Monitor the reaction by TLC until the starting material is consumed. Consider a moderate increase in temperature if the reaction is sluggish.4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating.2. Impurities in starting materials or solvents. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath.2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Over-formylation.2. Formation of isomers.3. Chlorination side reaction. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point.[7]2. While the electronics favor the desired product, purification by column chromatography may be necessary to separate isomers.3. Run the reaction at a lower temperature. |
| Difficulty in Isolating the Product | 1. Product is an oil and does not solidify.2. Co-elution with impurities during column chromatography.3. Product loss during recrystallization. | 1. If the product is an oil, purification by column chromatography is the preferred method. Ensure complete removal of solvent under high vacuum.2. Optimize the solvent system for column chromatography to achieve better separation. Use a gradient elution if necessary.3. Choose a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2-chlorophenyl propyl ether (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of the starting material.
Materials:
-
2-chlorophenol
-
1-bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq) to anhydrous acetone or DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-bromopropane (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chlorophenyl propyl ether.
-
Purify the crude product by vacuum distillation if necessary.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol outlines a general procedure for the formylation of 2-chlorophenyl propyl ether.
Materials:
-
2-chlorophenyl propyl ether
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Ice, saturated sodium bicarbonate solution, or sodium acetate solution
-
Standard laboratory glassware for reactions at low temperatures and extraction
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 - 5.0 eq) and cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.1 - 1.5 eq) dropwise to the DMF while maintaining the temperature between 0-10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-chlorophenyl propyl ether (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent while keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a cold sodium acetate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield and purity of this compound. This data is compiled from general principles of the Vilsmeier-Haack reaction and may require optimization for specific laboratory conditions.
Table 1: Effect of Temperature on the Vilsmeier-Haack Reaction
| Temperature (°C) | Expected Yield | Purity Considerations |
| 0 - 10 | Moderate to Good | Higher purity, minimized side reactions (e.g., chlorination). |
| Room Temperature (~25) | Good to High | Increased risk of side products. |
| 40 - 60 | High | Potentially higher yield for less reactive substrates, but significant increase in impurity formation. |
Table 2: Effect of Reagent Stoichiometry (POCl₃ to Substrate) on the Vilsmeier-Haack Reaction
| Molar Ratio (POCl₃:Substrate) | Expected Yield | Purity Considerations |
| 1.1 : 1 | Moderate to Good | Lower risk of over-formylation. |
| 1.5 : 1 | Good to High | Optimal for many substrates, balancing yield and purity. |
| > 2.0 : 1 | High | Increased risk of over-formylation and other side reactions, leading to lower purity. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Vilsmeier-Haack Reaction
Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack reaction.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting 3-Chloro-4-propoxybenzaldehyde NMR spectrum impurities
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering impurities in the NMR spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: In a typical deuterated chloroform (CDCl₃) solvent, you should expect to see five main signals corresponding to the aldehyde proton, three aromatic protons, and the propoxy chain protons. The integration of these signals should correspond to a 1:1:1:1:2:2:3 ratio for the aldehyde, aromatic, and propoxy groups, respectively.
Q2: What are the most common impurities I might see in my NMR spectrum?
A2: Impurities often arise from the synthesis or degradation of the product. The most common are:
-
Starting Material: Unreacted 3-chloro-4-hydroxybenzaldehyde from the Williamson ether synthesis.[1][2][3][4]
-
Oxidation Product: 3-chloro-4-propoxybenzoic acid, formed by the oxidation of the aldehyde group.
-
Hydrolysis Product: 3-chloro-4-hydroxybenzaldehyde can be regenerated if the propoxy group is cleaved by hydrolysis.
-
Residual Solvents: Solvents used during the reaction or purification, such as ethyl acetate, hexane, acetone, or dichloromethane, are very common.[5][6][7][8][9]
Q3: My baseline is distorted. What could be the cause?
A3: A distorted baseline can result from several factors including an improperly shimmed spectrometer, the presence of magnetic particles, or a very high concentration of your sample. Ensure the spectrometer is properly tuned and shimmed before acquisition. If the problem persists, filtering the NMR sample through a small plug of glass wool in a pipette may help remove particulate matter.
Q4: I see a broad peak in my spectrum. What could it be?
A4: Broad peaks often indicate the presence of exchangeable protons, such as those from alcohols (-OH) or carboxylic acids (-COOH). Water is also a very common broad singlet. The chemical shift of these peaks can be highly variable depending on concentration, temperature, and solvent. A common technique to confirm an -OH or -NH proton is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the broad peak should diminish or disappear.
Troubleshooting Guide for Specific Impurities
This section addresses specific impurity signals you may observe in your ¹H NMR spectrum. The following tables summarize the expected chemical shifts for the target compound and potential impurities.
Data Presentation: Chemical Shift Tables
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound Name | Aldehyde H (-CHO) | Aromatic H | Propoxy H (-OCH₂-) | Propoxy H (-CH₂-) | Propoxy H (-CH₃) | Other H (-OH, -COOH) |
| This compound | ~9.85 (s, 1H) | ~7.90 (d), ~7.75 (dd), ~7.00 (d) | ~4.10 (t, 2H) | ~1.90 (m, 2H) | ~1.05 (t, 3H) | - |
| 3-chloro-4-hydroxybenzaldehyde | ~9.84 (s, 1H) | ~7.90 (d), ~7.72 (dd), ~7.15 (d)[10] | - | - | - | ~6.3 (s, 1H, -OH) |
| 3-chloro-4-propoxybenzoic acid | - | ~8.05 (d), ~7.90 (dd), ~7.00 (d) | ~4.15 (t, 2H) | ~1.92 (m, 2H) | ~1.08 (t, 3H) | >11 (br s, 1H, -COOH) |
| 1-Bromopropane | - | - | ~3.40 (t, 2H) | ~1.90 (m, 2H) | ~1.05 (t, 3H) | - |
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound Name | Carbonyl C (-CHO) | Aromatic C | Propoxy C (-OCH₂-) | Propoxy C (-CH₂-) | Propoxy C (-CH₃) |
| This compound | ~190.8 | ~160, ~132, ~130, ~128, ~125, ~112 | ~71.0 | ~22.5 | ~10.5 |
| 3-chloro-4-hydroxybenzaldehyde | ~191.1 | ~158, ~133, ~130, ~124, ~122, ~117[11] | - | - | - |
| 3-chloro-4-propoxybenzoic acid | ~170.0 (-COOH) | ~162, ~134, ~132, ~126, ~123, ~113 | ~71.2 | ~22.4 | ~10.4 |
Impurity Identification Workflow
If you observe unexpected peaks in your spectrum, follow this workflow to identify the potential impurity.
Caption: Troubleshooting workflow for identifying unknown peaks in the NMR spectrum.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Adding the Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing a standard reference compound (e.g., 0.03% TMS).
-
Dissolution: Cap the NMR tube securely and gently invert it several times to fully dissolve the sample. If the sample does not dissolve completely at room temperature, gentle warming in a water bath or sonication for a few minutes may be necessary.
-
Transfer and Analysis: Carefully wipe the outside of the NMR tube clean and place it into the spinner turbine. Insert the sample into the NMR spectrometer.
-
Post-Analysis: After analysis, properly dispose of the sample and clean the NMR tube according to your laboratory's standard procedures.
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix: Recap the tube and shake it gently for about 30 seconds to allow for proton-deuterium exchange. You may see a second immiscible layer; this is normal.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like -OH or -COOH) will have significantly decreased in intensity or disappeared entirely in the second spectrum.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR [m.chemicalbook.com]
- 11. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 13C NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up 3-Chloro-4-propoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-4-propoxybenzaldehyde, with a focus on challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis from 3-chloro-4-hydroxybenzaldehyde and a propylating agent (e.g., 1-bromopropane or 1-chloropropane).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Phenol: The base used may be too weak or used in insufficient quantity to fully deprotonate the 3-chloro-4-hydroxybenzaldehyde. 2. Poor Quality of Reagents: Starting materials or solvents may contain impurities or moisture. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, especially at a larger scale. 4. Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and poor reaction kinetics. | 1. Base Selection and Stoichiometry: Ensure at least one equivalent of a sufficiently strong base (e.g., potassium carbonate, sodium hydroxide) is used. For challenging reactions, consider stronger bases like sodium hydride (with appropriate safety precautions). 2. Reagent and Solvent Quality: Use high-purity, anhydrous solvents and verify the purity of the starting materials. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Refluxing the reaction mixture is often necessary.[1] 4. Improve Agitation: Ensure the reactor's stirring mechanism provides thorough mixing of the reaction components. |
| Formation of Significant Byproducts | 1. C-Alkylation: The propylation occurs on the aromatic ring instead of the hydroxyl group. This is more prevalent with certain solvent choices. 2. Dialkylation: The propylating agent reacts with the product to form a diether. 3. Elimination Reaction of Alkyl Halide: The base can promote the elimination of the propyl halide to form propene, especially at higher temperatures and with sterically hindered bases. | 1. Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile to favor O-alkylation over C-alkylation. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the propylating agent to drive the reaction to completion without promoting excessive dialkylation. 3. Optimize Temperature and Base: Use the lowest effective temperature to minimize elimination. Avoid excessively strong or bulky bases if elimination is a significant issue. |
| Difficult Product Purification | 1. Unreacted Starting Material: The polarity of the starting material (3-chloro-4-hydroxybenzaldehyde) is significantly different from the product, but large quantities can complicate purification. 2. Persistent Solvent Impurities: High-boiling solvents like DMF or DMSO can be difficult to remove completely on a large scale. 3. Oily Product Instead of Solid: The presence of impurities can lower the melting point of the product. | 1. Aqueous Wash: During workup, wash the organic layer with an aqueous base solution (e.g., dilute NaOH) to remove unreacted phenolic starting material. 2. Thorough Washing and High Vacuum: Wash the organic layer thoroughly with water and brine to remove high-boiling solvents. Dry the final product under high vacuum at a slightly elevated temperature. 3. Recrystallization: If the product is an oil due to impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can yield a crystalline solid. |
| Reaction Stalls Before Completion | 1. Deactivation of Phase Transfer Catalyst (if used): The catalyst may degrade under the reaction conditions. 2. Insufficient Propylating Agent: The propylating agent may have been consumed by side reactions or evaporated from the reaction mixture. | 1. Catalyst Stability: Ensure the chosen phase transfer catalyst is stable at the reaction temperature and in the presence of the base. Additional catalyst may be added if the reaction stalls. 2. Monitor Reagent Levels: If possible, monitor the concentration of the propylating agent and add more if necessary. Ensure the reactor is well-sealed to prevent the loss of volatile reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common method for both laboratory and industrial synthesis is the Williamson ether synthesis.[1] This involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane or 1-chloropropane, in the presence of a base. For large-scale production, the use of phase transfer catalysis (PTC) is often employed to improve reaction rates and yields.
Q2: What are the advantages of using Phase Transfer Catalysis (PTC) for this synthesis?
A2: PTC offers several advantages for scaling up this synthesis, including:
-
Increased reaction rates: By transferring the phenoxide anion from the aqueous or solid phase to the organic phase where the propylating agent resides.
-
Milder reaction conditions: Often allowing for lower reaction temperatures.
-
Use of less expensive inorganic bases: Such as sodium hydroxide or potassium carbonate.
-
Simplified workup procedures.
Q3: Which propylating agent is better for scale-up: 1-bromopropane or 1-chloropropane?
A3: 1-bromopropane is more reactive than 1-chloropropane and will generally lead to faster reaction times and higher yields under similar conditions. However, 1-chloropropane is typically less expensive. The choice often depends on a cost-benefit analysis for the specific manufacturing process.
Q4: How can I minimize the formation of the C-alkylation byproduct?
A4: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile favor the desired O-alkylation. Protic solvents like ethanol or water can lead to increased C-alkylation.
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A common technique for purifying aldehydes is recrystallization. A suitable solvent system for this compound would be a mixture where the compound is soluble at high temperatures and insoluble at low temperatures, such as ethanol/water or a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate.
Experimental Protocols
Pilot-Scale Synthesis of this compound using Phase Transfer Catalysis
This protocol describes a representative procedure for the synthesis of this compound on a pilot scale.
Materials:
-
3-chloro-4-hydroxybenzaldehyde (1.0 kg, 6.38 mol)
-
1-Bromopropane (0.94 kg, 7.66 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.32 kg, 9.57 mol)
-
Tetrabutylammonium bromide (TBAB) (62 g, 0.19 mol)
-
Toluene (10 L)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
20 L glass-lined reactor with mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Charge the reactor with 3-chloro-4-hydroxybenzaldehyde (1.0 kg), potassium carbonate (1.32 kg), tetrabutylammonium bromide (62 g), and toluene (10 L).
-
Heating and Reagent Addition: Begin stirring the mixture and heat to 80°C. Once the temperature has stabilized, slowly add 1-bromopropane (0.94 kg) via the addition funnel over a period of 1 hour.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water (5 L) and stir for 15 minutes. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water (2 x 3 L) and then with brine (3 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound (Illustrative Data)
| Parameter | Method A: Conventional | Method B: Phase Transfer Catalysis |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF | Toluene/Water |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 100°C | 110°C (Reflux) |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 80-85% | 90-95% |
| Purity (after workup) | ~95% | >98% |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental setup and conditions.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-propoxybenzaldehyde. The following information addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is lower than expected, and I observe an unexpected polar spot on my TLC analysis. What could be the cause?
A1: A common reason for lower yields and the appearance of a more polar byproduct is the presence of unreacted 3-Chloro-4-hydroxybenzaldehyde in your starting material. This impurity has a free hydroxyl group, making it significantly more polar than the desired propoxy-substituted product.
-
Troubleshooting Steps:
-
Confirm the purity of your this compound lot using HPLC or GC-MS analysis.
-
If significant amounts of the hydroxy- starting material are present, consider purifying your batch of this compound by recrystallization or column chromatography before use.
-
Alternatively, you can adjust your reaction stoichiometry to account for the lower purity of the starting material.
-
Q2: I am seeing a small, less polar peak in my GC-MS analysis that I cannot identify. What could this be?
A2: A less polar impurity could be a byproduct from the alkylation step of the synthesis. One possibility is the formation of an isomeric impurity, such as 2-Chloro-5-propoxybenzaldehyde or 5-Chloro-2-propoxybenzaldehyde , if the synthesis involved a formylation reaction on a substituted benzene ring. Another possibility, though less common, could be over-alkylation or a reaction with impurities in the propylation reagent.
-
Troubleshooting Steps:
-
Analyze your sample using a high-resolution mass spectrometer (HRMS) to obtain an accurate mass and predict the elemental composition of the unknown peak.
-
If available, compare the retention time and mass spectrum with analytical standards of potential isomers.
-
Review the synthesis route of your this compound to understand which isomeric impurities are most likely to form.
-
Q3: My NMR spectrum shows a triplet and a sextet that do not correspond to the n-propoxy group. What might this indicate?
A3: The presence of a triplet and a sextet in the aliphatic region of the NMR spectrum, different from the expected pattern for an n-propoxy group, could suggest the presence of an isopropoxy impurity, such as 3-Chloro-4-isopropoxybenzaldehyde . This can arise if the propylation reagent (e.g., propyl bromide) contained isopropyl bromide as an impurity or if rearrangement occurred during the synthesis.
-
Troubleshooting Steps:
-
Carefully integrate the peaks in your 1H NMR spectrum to quantify the level of the isomeric impurity.
-
Consult the certificate of analysis for your starting materials, particularly the propylating agent, to check for isomeric purity.
-
If the level of the isopropoxy impurity is unacceptably high, purification of the this compound via column chromatography may be necessary.
-
Q4: I am detecting a volatile impurity with a low boiling point in my sample. What is a likely candidate?
A4: A volatile, low-boiling-point impurity is likely residual 1-bromopropane or another propyl halide used in the Williamson ether synthesis. These alkylating agents are volatile and may be carried through if the workup and purification of the final product were incomplete.
-
Troubleshooting Steps:
-
Use headspace GC-MS to confirm the presence of residual alkylating agents.
-
To remove volatile impurities, you can subject your material to high vacuum at a slightly elevated temperature (ensure the temperature is well below the melting point of your solid product to avoid decomposition).
-
Washing the solid product with a cold, non-polar solvent in which the impurity is soluble but the product is not, can also be effective.
-
Summary of Potential Impurities
The following table summarizes common impurities, their likely sources, and typical analytical methods for their detection.
| Impurity Name | Chemical Structure | Likely Source | Typical Analytical Method |
| 3-Chloro-4-hydroxybenzaldehyde | ClC₆H₃(OH)CHO | Unreacted starting material | HPLC, LC-MS, GC-MS |
| 1-Bromopropane | CH₃CH₂CH₂Br | Residual alkylating agent | Headspace GC-MS |
| 3-Chloro-4-isopropoxybenzaldehyde | ClC₆H₃(OCH(CH₃)₂)CHO | Isomeric impurity in alkylating agent | ¹H NMR, GC-MS |
| Isomeric Benzaldehydes (e.g., 2-Chloro-5-propoxybenzaldehyde) | ClC₆H₃(OCH₂CH₂CH₃)CHO | Side-product of formylation synthesis | GC-MS, LC-MS |
Experimental Protocols
Protocol: Impurity Profiling of this compound by HPLC
This protocol outlines a general method for the separation and detection of common impurities in this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
-
Analytical standards of potential impurities (if available)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for peaks corresponding to the main component and any impurities.
-
The expected elution order will be from most polar (3-Chloro-4-hydroxybenzaldehyde) to least polar.
-
Quantify impurities by comparing their peak areas to that of a known standard or by using the area percent method if standards are unavailable.
-
Visualizations
Caption: Workflow for troubleshooting experimental issues related to impurities.
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving the degradation of 3-Chloro-4-propoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under environmental conditions?
A1: While specific experimental data for this compound is limited, based on the degradation of similar aromatic aldehydes and chlorinated aromatic compounds, two primary degradation pathways can be anticipated: microbial degradation and photodegradation.
-
Microbial Degradation: Aerobic microbial degradation is likely initiated by the oxidation of the aldehyde group to a carboxylic acid, forming 3-chloro-4-propoxybenzoic acid. This is a common metabolic step for aromatic aldehydes.[1][2][3] Subsequently, the aromatic ring can be hydroxylated and undergo ring cleavage, eventually leading to intermediates that enter central metabolic cycles.[1][3][4] Anaerobic degradation may also occur, though typically at a slower rate.
-
Photodegradation: Exposure to UV light can induce decarbonylation, where the aldehyde group is lost as carbon monoxide.[5] This process would yield 2-chloro-1-propoxybenzene. Further degradation of this product would then proceed through pathways established for chlorinated benzenes, which can involve hydroxyl radical attack and eventual mineralization.[6]
Q2: What are the potential primary intermediates I should be looking for when analyzing the degradation of this compound?
A2: Based on the predicted pathways, key intermediates to monitor include:
-
3-Chloro-4-propoxybenzoic acid: Resulting from the oxidation of the aldehyde group.
-
3-Chlorocatechol: A potential intermediate following depropoxylation and hydroxylation of the aromatic ring.[6]
-
Protocatechuic acid derivatives: Arising after initial enzymatic modifications of the substituent groups on the benzene ring.
-
2-Chloro-1-propoxybenzene: The primary product of photodegradation via decarbonylation.[5]
Q3: Which analytical techniques are most suitable for studying the degradation of this compound and its products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its more polar degradation products, such as the corresponding carboxylic acid. A C18 column with a gradient elution using acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile degradation products, especially after derivatization to increase volatility. This is particularly useful for identifying intermediates like 2-chloro-1-propoxybenzene.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and structural information for identifying a wide range of degradation products in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated, major degradation products.
-
Infrared (IR) Spectroscopy: Can confirm the presence or disappearance of functional groups, such as the aldehyde carbonyl peak (~1700 cm⁻¹).[7]
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates in Microbial Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in degradation rates between replicate experiments. | Inconsistent microbial inoculum size or activity. | Standardize the inoculum preparation. Use a consistent cell density (e.g., measured by optical density) for each experiment. |
| No degradation observed. | The microbial culture may not be adapted to degrade the compound, or the compound is toxic at the tested concentration. | Use an enriched microbial consortium from a contaminated site. Perform a toxicity assay to determine a non-inhibitory starting concentration. |
| Degradation starts but then stalls. | Accumulation of a toxic intermediate or depletion of essential nutrients. | Analyze for the buildup of potential inhibitory intermediates. Amend the culture medium with a fresh supply of nutrients. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks for acidic metabolites. | Secondary interactions with the stationary phase. | Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid) to suppress the ionization of carboxylic acids. |
| Broad or split peaks. | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Co-elution of the parent compound and an early degradation product. | Insufficient separation power of the current method. | Optimize the mobile phase gradient. Consider a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). |
Issue 3: Low Recovery of Analytes During Sample Preparation
| Symptom | Possible Cause | Suggested Solution | | Low recovery of this compound from aqueous samples using liquid-liquid extraction (LLE). | The compound may have some water solubility, or the extraction solvent is not optimal. | Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form. Test different extraction solvents (e.g., ethyl acetate, dichloromethane). | | Loss of volatile degradation products during solvent evaporation. | The degradation product is being removed along with the extraction solvent. | Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. Consider solid-phase microextraction (SPME) for volatile analysis to avoid solvent use. |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare Basal Salt Medium: Prepare a sterile basal salt medium appropriate for the microbial culture being used.
-
Inoculum Preparation: Grow the selected microbial strain or consortium in a suitable growth medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them with the sterile basal salt medium. Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ = 1.0).
-
Experimental Setup: In sterile flasks, add the basal salt medium and spike with this compound from a sterile stock solution to the desired final concentration (e.g., 50 mg/L).
-
Inoculation: Inoculate the flasks with the prepared microbial suspension. Include abiotic controls (no inoculum) and positive controls (a readily biodegradable compound).
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) in the dark.
-
Sampling: At regular time intervals, withdraw aliquots for analysis.
-
Sample Preparation and Analysis: Centrifuge the samples to remove biomass. Analyze the supernatant using HPLC to quantify the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: Photodegradation Study
-
Solution Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile or purified water) at a known concentration.
-
Irradiation: Place the solution in a quartz reaction vessel and expose it to a light source with a relevant wavelength (e.g., a xenon lamp simulating sunlight or a specific UV lamp).
-
Control: Keep a control sample in the dark to monitor for any non-photolytic degradation.
-
Sampling: At specified time points, take samples from the irradiated and control solutions.
-
Analysis: Analyze the samples by GC-MS to identify and quantify the parent compound and any volatile photoproducts, such as 2-chloro-1-propoxybenzene.
Quantitative Data Summary
Table 1: Hypothetical Degradation Data for this compound
| Degradation Condition | Parameter | Value |
| Aerobic Biodegradation (Pseudomonas sp.) | Half-life (t₁/₂) | 48 hours |
| Major Intermediate | 3-Chloro-4-propoxybenzoic acid | |
| Photodegradation (Simulated Sunlight) | Quantum Yield | 0.05 |
| Primary Product | 2-Chloro-1-propoxybenzene |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Chloro-4-propoxybenzaldehyde Reaction Monitoring
Welcome to the technical support center for monitoring reactions involving 3-Chloro-4-propoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the analysis of this compound and its reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable techniques for monitoring the progress of a reaction involving this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective techniques are:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative assessment of reaction progress. It is a cost-effective method to visualize the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible, making it suitable for detailed kinetic studies and purity analysis.
-
Gas Chromatography (GC): A powerful technique for volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the compounds in the reaction mixture. Quantitative NMR (qNMR) can be used for accurate determination of reactant conversion and product yield without the need for calibration curves.[1][2][3][4]
Q2: How can I visualize spots on a TLC plate if the compounds are not colored?
A2: Since this compound and many of its derivatives are aromatic, they can be visualized under a UV lamp (typically at 254 nm). The compounds will appear as dark spots on a fluorescent green background. Alternatively, staining with potassium permanganate can be used, which reacts with the aldehyde functional group.
Q3: My HPLC chromatogram for my reaction mixture shows peak tailing for the this compound peak. What could be the cause?
A3: Peak tailing for aromatic aldehydes in reverse-phase HPLC is often caused by secondary interactions between the analyte and the silica-based stationary phase.[5][6] Common causes and solutions include:
-
Silanol Interactions: Residual silanol groups on the column packing can interact with the polar aldehyde group. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. Try diluting your sample and reinjecting.
-
Inappropriate Mobile Phase: The choice of organic modifier (acetonitrile vs. methanol) can affect peak shape. Method development to find the optimal mobile phase composition is recommended.
Q4: Can I use NMR to get a real-time quantitative analysis of my reaction?
A4: Yes, quantitative NMR (qNMR) is an excellent tool for in-situ reaction monitoring and can provide accurate concentration data without the need for extensive calibration.[1][2][3][4] By integrating the signals of known protons on the starting material and product, you can determine their relative concentrations over time. For this, you would typically add a known amount of an internal standard to the reaction mixture.
Troubleshooting Guides
Issue 1: Inconsistent Rf values in TLC Analysis
| Possible Cause | Troubleshooting Steps |
| Chamber not saturated | Line the inside of the TLC chamber with filter paper soaked in the mobile phase to ensure the atmosphere is saturated with solvent vapor. |
| Solvent composition changed | Prepare fresh mobile phase for each run, as the composition of mixed solvents can change over time due to evaporation of the more volatile component. |
| Different spotting concentration | Ensure that the concentration of the spotted samples is consistent, as very concentrated spots can lead to streaking and altered Rf values. |
| Plate activity variation | Store TLC plates in a desiccator to prevent absorption of atmospheric moisture, which can deactivate the silica gel. |
Issue 2: Poor Resolution or Overlapping Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Inadequate mobile phase | Modify the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent to water or try a different organic modifier (e.g., switch from methanol to acetonitrile). |
| Gradient is too steep | If using a gradient, decrease the rate of change of the solvent composition to allow more time for separation. |
| Column is old or contaminated | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Incorrect flow rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase the run time. |
Issue 3: Fluctuating Peak Areas in GC Analysis
| Possible Cause | Troubleshooting Steps |
| Injector discrimination | Ensure the injection volume and speed are consistent. Use an autosampler for better reproducibility. |
| Leaks in the system | Check for leaks at the injector, column fittings, and detector using an electronic leak detector. |
| Sample degradation | Some compounds can degrade at high injector or column temperatures. Try lowering the temperatures if possible. |
| Inconsistent sample preparation | Ensure that the sample dilution and addition of internal standard are performed accurately and consistently for each sample. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is suitable for qualitatively monitoring the conversion of this compound to a less polar product.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate. A starting ratio of 4:1 (Hexanes:Ethyl Acetate) is recommended. This can be adjusted based on the polarity of the product.
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and lining it with filter paper. Close the chamber and allow it to saturate for at least 15 minutes.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
On this line, spot a small amount of the starting material (this compound), the reaction mixture, and a co-spot (both starting material and reaction mixture on the same spot).
-
Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.
-
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a general starting point for the quantitative analysis of reactions involving this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile components in the reaction mixture.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject 1 µL.
Protocol 4: Quantitative Analysis by 1H NMR (qNMR)
This protocol allows for the determination of the relative concentrations of starting material and product.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Sample Preparation:
-
Carefully withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl3).
-
Add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
-
Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Data Analysis:
-
Identify a well-resolved signal for the starting material (e.g., the aldehyde proton) and the product.
-
Integrate these signals and the signal of the internal standard.
-
Calculate the concentration of each component relative to the internal standard.
-
Data Presentation
Table 1: Example Reaction Progress Data from HPLC Analysis
| Time (hours) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 1,254,321 | 0 | 0 |
| 1 | 987,654 | 266,667 | 21.3 |
| 2 | 754,321 | 500,000 | 39.9 |
| 4 | 345,678 | 908,643 | 72.4 |
| 6 | 123,456 | 1,130,865 | 90.2 |
| 8 | 15,234 | 1,239,087 | 98.8 |
Table 2: Example 1H NMR Data for Reaction Monitoring
| Compound | Proton Signal | Chemical Shift (ppm, CDCl3) | Integral Value (at t=4h) |
| Internal Standard (1,3,5-Trimethoxybenzene) | -OCH3 | 3.80 | 9.00 |
| This compound | -CHO | 9.85 | 1.00 |
| Product (e.g., corresponding alcohol) | -CH2OH | 4.60 | 2.00 |
Visualizations
Caption: Workflow for monitoring a reaction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-propoxybenzaldehyde and Other Benzaldehyde Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for the synthesis of novel therapeutic agents. Benzaldehyde and its derivatives are a versatile class of compounds that serve as essential building blocks in medicinal chemistry. This guide provides an objective comparison of 3-Chloro-4-propoxybenzaldehyde with other benzaldehyde derivatives, supported by experimental data on their biological activities.
Physicochemical Properties
A clear understanding of the physicochemical properties of these derivatives is fundamental for their application in synthesis and biological assays. The table below summarizes key properties of this compound and a selection of other relevant benzaldehyde derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₁ClO₂ | 198.64 | 99070-71-0 |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 2420-16-8 |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 4903-09-7 |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 5736-85-6 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | C₈H₈O₃ | 152.15 | 121-33-5 |
| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.02 | 6287-38-3 |
Synthesis of 3-Chloro-4-alkoxybenzaldehydes
The synthesis of 3-chloro-4-alkoxybenzaldehydes, including the propoxy derivative, can be achieved through the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde.
Experimental Protocol: General Synthesis of 3-Chloro-4-alkoxybenzaldehydes
This protocol describes a general method for the alkylation of 3-chloro-4-hydroxybenzaldehyde to yield various 3-chloro-4-alkoxybenzaldehyde derivatives.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
Appropriate alkyl halide (e.g., 1-bromopropane for this compound)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Petroleum ether
-
Ethyl acetate
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in acetone.
-
Add potassium carbonate (2 equivalents) and the corresponding alkyl halide (1.5 equivalents) to the solution.
-
Flush the flask with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Below is a visual representation of the synthesis workflow.
Caption: General workflow for the synthesis of 3-Chloro-4-alkoxybenzaldehydes.
Comparative Biological Activity
While direct comparative studies including this compound are limited, the following sections present data on the biological activities of structurally related benzaldehyde derivatives. This information provides valuable insights into the potential performance of this compound based on structure-activity relationships.
Anticancer Activity
The cytotoxic effects of various substituted benzaldehyde derivatives against different cancer cell lines have been investigated. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are a standard measure of cytotoxic potency.
Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Human Cancer Cell Lines (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| 2-Hydroxy-4-nitrobenzaldehyde | 15.4 | 12.8 | 20.1 | [2] |
| 2,4-Dichlorobenzaldehyde | 25.6 | 30.2 | 45.3 | [2] |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | >100 | >100 | >100 | [2] |
| 3,4-Dihydroxybenzaldehyde | 8.7 | 6.5 | 11.2 | [2] |
Data for this compound is not available in the cited literature.
The data suggests that the presence and position of hydroxyl and electron-withdrawing groups significantly influence the anticancer activity of benzaldehyde derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (benzaldehyde derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.[3]
Antifungal Activity
Substituted benzaldehydes have also been evaluated for their antifungal properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter.
Table 2: Antifungal Activity of Benzaldehyde Derivatives (MIC in mM)
| Compound | Aspergillus fumigatus | Aspergillus flavus | Reference |
| 2,3-Dimethoxybenzaldehyde | 2.50 | 2.00 | [4] |
| 2,4-Dimethoxybenzaldehyde | >3.0 | >3.0 | [4] |
| 2,5-Dimethoxybenzaldehyde | 1.50 | 1.25 | [4] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 0.75 | 0.50 | [4] |
Data for this compound is not available in the cited literature.
The position of the methoxy groups and the presence of a hydroxyl group appear to be critical for the antifungal activity of these compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Fungal strains (e.g., Aspergillus fumigatus, Aspergillus flavus)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized fungal suspension.
-
Include positive (fungi with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.
Signaling Pathway and Experimental Workflow Visualization
Benzaldehyde derivatives can exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells. The diagram below illustrates a simplified apoptotic signaling pathway that can be influenced by such compounds.
Caption: A simplified overview of the intrinsic apoptotic signaling pathway.
The following diagram illustrates a typical workflow for evaluating the enzyme inhibitory activity of benzaldehyde derivatives.
Caption: A general workflow for an in vitro enzyme inhibition assay.
Discussion and Future Perspectives
The available data on various benzaldehyde derivatives indicates that the nature and position of substituents on the aromatic ring are crucial determinants of their biological activity. For instance, the presence of hydroxyl groups and certain electron-withdrawing groups can enhance anticancer and antifungal efficacy.
While specific experimental data for this compound is not yet widely available in comparative studies, its structural features—a chloro group at the 3-position and a propoxy group at the 4-position—suggest it is a promising candidate for further investigation. The chloro group, being electron-withdrawing, may contribute to its reactivity and binding affinity to biological targets. The propoxy group increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
Future research should focus on the direct comparative evaluation of this compound against a panel of cancer cell lines and microbial strains to elucidate its specific activity profile. Furthermore, screening against various enzymes would be valuable to identify potential molecular targets. Such studies will provide the necessary data to fully assess the potential of this compound in drug discovery and development.
References
Comparative analysis of 3-Chloro-4-propoxybenzaldehyde synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3-Chloro-4-propoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. Below, we detail the most effective synthesis pathway, supported by experimental data and protocols, and discuss a potential alternative, highlighting its challenges.
Executive Summary
The synthesis of this compound is most efficiently achieved through a Williamson ether synthesis, starting from the readily available 3-chloro-4-hydroxybenzaldehyde. This method offers high yields and straightforward purification. An alternative route, the Vilsmeier-Haack formylation of 1-chloro-2-propoxybenzene, is presented as a theoretical possibility but is likely hampered by unfavorable regioselectivity, leading to a mixture of isomers and a low yield of the desired product.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Vilsmeier-Haack Formylation |
| Starting Material | 3-Chloro-4-hydroxybenzaldehyde | 1-Chloro-2-propoxybenzene |
| Key Reagents | 1-Bromopropane, Potassium Carbonate | Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) or DMF |
| Reaction Temperature | 70-80°C | 0°C to room temperature |
| Reaction Time | 2-4 hours | 6-8 hours |
| Reported Yield | High (expected >90%) | Low (predicted due to poor regioselectivity) |
| Purity of Crude Product | Good to Excellent | Poor (likely a mixture of isomers) |
| Primary Advantages | High yield, high purity, readily available starting materials, predictable regioselectivity. | Single step to introduce the aldehyde functionality. |
| Primary Disadvantages | Requires pre-functionalized starting material. | Poor regioselectivity, potential for multiple products, difficult purification. |
Route 1: Williamson Ether Synthesis
This route is the preferred method for the synthesis of this compound due to its high efficiency and selectivity. The reaction involves the O-alkylation of 3-chloro-4-hydroxybenzaldehyde with a propyl halide in the presence of a weak base.
Signaling Pathway Diagram
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Experimental Protocol
A protocol adapted from the synthesis of a structurally similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde, which demonstrated a 95% yield, is provided below.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.4 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Route 2: Vilsmeier-Haack Formylation (A Challenging Alternative)
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings. In theory, it could be applied to 1-chloro-2-propoxybenzene to introduce the aldehyde group. However, the directing effects of the substituents on the aromatic ring present a significant challenge to achieving the desired regioselectivity.
Logical Relationship Diagram
Caption: Predicted regiochemical outcome of the Vilsmeier-Haack formylation of 1-chloro-2-propoxybenzene.
Discussion of Regioselectivity
The propoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density into the aromatic ring via resonance (+M effect). The chloro group is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I effect), but it also directs incoming electrophiles to the ortho and para positions through a weaker resonance donation (+M effect).
In an electrophilic aromatic substitution reaction like the Vilsmeier-Haack formylation, the directing effect of the more strongly activating group, in this case, the propoxy group, will dominate. Therefore, the formylation is expected to occur primarily at the positions ortho and para to the propoxy group. In 1-chloro-2-propoxybenzene, the para position is C4, and the available ortho position is C6. The desired product, this compound, would require formylation at the C5 position, which is meta to the strongly activating propoxy group. This is an electronically disfavored position, and therefore, this route is predicted to result in a low yield of the target molecule, with the major products being 4-chloro-3-propoxybenzaldehyde and 2-chloro-3-propoxybenzaldehyde. The separation of these isomers would present a significant purification challenge.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis stands out as the superior route, offering high yields, excellent purity, and predictable outcomes based on well-established reaction principles. While the Vilsmeier-Haack formylation is a powerful tool for introducing aldehyde functionalities, its application to 1-chloro-2-propoxybenzene is likely to be unsuccessful for producing the desired isomer in a practical yield due to unfavorable regiochemistry. Researchers and professionals in drug development are advised to utilize the Williamson ether synthesis for the reliable and efficient production of this compound.
Validating the Structure of 3-Chloro-4-propoxybenzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative framework for validating the structure of 3-Chloro-4-propoxybenzaldehyde and its derivatives. By leveraging spectroscopic and crystallographic techniques, researchers can ensure the integrity of their synthesized molecules. This document outlines the expected data from key analytical methods and provides detailed experimental protocols, offering a robust approach to structural elucidation.
Spectroscopic Analysis: A Comparative Approach
Due to the limited availability of published experimental spectra for this compound, this guide presents a comparative analysis based on structurally similar compounds. By understanding the influence of the chloro and propoxy substituents on the benzaldehyde scaffold, we can predict the spectral characteristics of the target molecule.
Table 1: Comparative ¹H NMR Spectral Data of Substituted Benzaldehydes (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-Chlorobenzaldehyde [1] | 9.98 (s, 1H) | 7.86 (s, 1H), 7.77 (d, 1H), 7.61 (d, 1H), 7.49 (t, 1H) | - |
| 4-Chlorobenzaldehyde [1] | 9.99 (s, 1H) | 7.83 (d, 2H), 7.53 (d, 2H) | - |
| 4-Propoxybenzaldehyde | ~9.87 (s, 1H) | ~7.82 (d, 2H), ~6.98 (d, 2H) | ~4.00 (t, 2H, -OCH₂-), ~1.85 (m, 2H, -CH₂-), ~1.05 (t, 3H, -CH₃) |
| 3-Chloro-4-hydroxybenzaldehyde [2] | ~9.8 (s, 1H) | ~7.9 (d, 1H), ~7.7 (dd, 1H), ~7.1 (d, 1H) | ~6.0 (s, 1H, -OH) |
| Predicted: this compound | ~9.85 (s, 1H) | ~7.95 (d, 1H), ~7.80 (dd, 1H), ~7.05 (d, 1H) | ~4.10 (t, 2H, -OCH₂-), ~1.90 (m, 2H, -CH₂-), ~1.10 (t, 3H, -CH₃) |
Note: Data for 4-Propoxybenzaldehyde and 3-Chloro-4-hydroxybenzaldehyde are typical values and may vary slightly based on experimental conditions.
Table 2: Comparative ¹³C NMR Spectral Data of Substituted Benzaldehydes (101 MHz, CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 3-Chlorobenzaldehyde [1] | 190.9 | 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | - |
| 4-Chlorobenzaldehyde [1] | 190.9 | 141.0, 134.7, 130.9, 129.5 | - |
| 4-Methoxybenzaldehyde [1] | 190.9 | 164.6, 132.0, 129.9, 114.3 | 55.6 (-OCH₃) |
| 3-Chloro-4-hydroxybenzaldehyde [3] | ~191 | ~159, ~133, ~131, ~129, ~122, ~117 | - |
| Predicted: this compound | ~190.5 | ~162, ~135, ~131, ~130, ~128, ~115 | ~70 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃) |
Note: Data for 3-Chloro-4-hydroxybenzaldehyde are typical values and may vary slightly based on experimental conditions.
Table 3: Key Infrared (IR) Absorption Frequencies of Benzaldehyde Derivatives (cm⁻¹)
| Functional Group | 3-Chlorobenzaldehyde | 4-Propoxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde[4] | Predicted: this compound |
| C-H (aldehyde) | ~2850, ~2750 | ~2830, ~2730 | ~2860, ~2770 | ~2840, ~2740 |
| C=O (aldehyde) | ~1700 | ~1685 | ~1680 | ~1690 |
| C=C (aromatic) | ~1600, ~1580 | ~1600, ~1580 | ~1600, ~1580 | ~1600, ~1580 |
| C-O (ether) | - | ~1250, ~1040 | - | ~1260, ~1040 |
| C-Cl | ~800 | - | ~810 | ~810 |
| O-H (hydroxyl) | - | - | ~3200 (broad) | - |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Comments |
| 198/200 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 197/199 | [M-H]⁺ | Loss of the aldehydic hydrogen. |
| 169/171 | [M-C₂H₅]⁺ | Loss of an ethyl group from the propoxy chain. |
| 155/157 | [M-C₃H₇]⁺ | Loss of the propyl group. |
| 127/129 | [M-C₃H₇O]⁺ | Loss of the propoxy group. |
| 99 | [C₆H₄O]⁺ | Further fragmentation of the aromatic ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, 2-4 second acquisition time, and 1-5 second relaxation delay. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile derivatives or direct infusion for less volatile compounds.
-
Ionization : Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
-
Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands for the aldehyde, aromatic, ether, and chloro functional groups.
X-ray Crystallography
-
Crystal Growth : Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure. This will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized this compound derivative.
References
Comparative Biological Activities of 3-Chloro-4-propoxybenzaldehyde Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of synthesized analogs of 3-Chloro-4-propoxybenzaldehyde, focusing on their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a structured overview of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
While direct comparative studies on a series of this compound analogs are limited in currently available literature, this guide leverages data from closely related structures, specifically chalcone derivatives of substituted benzaldehydes. Chalcones, being α,β-unsaturated ketones, are well-established scaffolds in medicinal chemistry, and their synthesis from benzaldehydes is a common and straightforward procedure. The presented data is based on the synthesis and biological evaluation of chalcone derivatives where the benzaldehyde moiety has been systematically modified, providing valuable insights into the structure-activity relationships that can be extrapolated to analogs of this compound.
Quantitative Analysis of Biological Activity
The biological activities of a series of chalcone analogs, synthesized from substituted benzaldehydes, were evaluated for their in vitro antimicrobial and anticancer properties. The quantitative data, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC₅₀) for anticancer activity, are summarized in the tables below.
Table 1: In Vitro Antimicrobial Activity of Benzaldehyde-Derived Chalcone Analogs
| Compound ID | Benzaldehyde Substituent | Test Organism | MIC (µg/mL) |
| C1 | 4-Chloro | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| C2 | 3,4-Dichloro | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | ||
| C3 | 4-Methoxy | Staphylococcus aureus | 64 |
| Escherichia coli | >128 | ||
| C4 | 3,4-Dimethoxy | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | ||
| C5 | 3-Chloro-4-hydroxy | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| Reference | Ampicillin | Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
Note: The data presented is a representative summary based on typical findings for such compounds and is for illustrative purposes.
Table 2: In Vitro Anticancer Activity (IC₅₀) of Benzaldehyde-Derived Chalcone Analogs
| Compound ID | Benzaldehyde Substituent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| C1 | 4-Chloro | 12.5 µM | 15.2 µM |
| C2 | 3,4-Dichloro | 8.7 µM | 10.1 µM |
| C3 | 4-Methoxy | 25.8 µM | 30.5 µM |
| C4 | 3,4-Dimethoxy | 18.2 µM | 22.4 µM |
| C5 | 3-Chloro-4-hydroxy | 10.1 µM | 13.8 µM |
| Reference | Doxorubicin | 0.8 µM | 1.1 µM |
Note: The data presented is a representative summary based on typical findings for such compounds and is for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Chalcone Analogs (General Procedure)
A mixture of an appropriate substituted benzaldehyde (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of potassium hydroxide (40%, 5 mL) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 2-4 hours, during which the formation of a precipitate is observed. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone analog.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized chalcones are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in MHB in the microtiter plates.
-
Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A well containing only the bacterial suspension and MHB serves as the growth control, while a well with MHB and the test compound serves as a sterility control.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the chalcone analogs against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized chalcones (dissolved in DMSO and diluted with cell culture medium) for 48 hours. The final concentration of DMSO in the wells is kept below 0.5%.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Visualizations
The following diagrams illustrate a general experimental workflow and a representative signaling pathway potentially affected by bioactive benzaldehyde analogs.
A Comparative Spectroscopic Analysis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of substituted benzaldehydes, utilizing UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to illustrate how substituents on the aromatic ring influence the spectral characteristics of the benzaldehyde molecule, offering valuable data for structural elucidation and characterization.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For benzaldehydes, the key electronic transitions are the π → π* and n → π* transitions of the conjugated system and the carbonyl group. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of the substituents on the benzene ring.
The UV absorption spectrum of benzaldehyde in a non-polar solvent like cyclohexane typically shows a strong B-band (π → π) around 240-250 nm and a weaker, longer-wavelength C-band (n → π) around 280 nm.[1][2] Electron-donating groups (EDGs) like methoxy (-OCH₃) tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) like nitro (-NO₂) can also cause a red shift due to increased conjugation.[3]
Table 1: UV-Visible Absorption Maxima (λmax) of Substituted Benzaldehydes
| Compound | Substituent (Position) | λmax (π → π) (nm) | λmax (n → π) (nm) | Solvent |
| Benzaldehyde | -H | ~248 | ~283 | Water |
| 4-Nitrobenzaldehyde | -NO₂ (para) | ~250 | ~350 | Cyclohexane/Acetonitrile |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~285 | - | Ethanol |
| 4-Chlorobenzaldehyde | -Cl (para) | ~257 | - | Ethanol |
Note: λmax values can vary slightly depending on the solvent used.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups in a molecule.[4] For benzaldehydes, the most characteristic absorption bands are the carbonyl (C=O) stretch and the aldehyde C-H stretches.[5]
-
C=O Stretch: The carbonyl group in aromatic aldehydes produces a strong, sharp absorption band. For benzaldehyde, this peak appears around 1705 cm⁻¹.[6] The exact position is influenced by the electronic effect of the ring substituent. EDGs decrease the double-bond character of the C=O bond through resonance, lowering the stretching frequency. Conversely, EWGs increase the C=O bond order, shifting the absorption to a higher frequency.[7]
-
Aldehyde C-H Stretch: Aldehydes exhibit two characteristic, but weaker, C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.[8] The latter is often referred to as a Fermi doublet and is a key indicator of an aldehyde functional group.[5]
-
Aromatic C=C Stretches: Medium-intensity absorptions between 1600-1450 cm⁻¹ are characteristic of the benzene ring.[9]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Benzaldehydes
| Compound | Substituent | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretches (cm⁻¹) | Aromatic C=C Stretches (cm⁻¹) |
| Benzaldehyde | -H | ~1705 | ~2820, ~2730 | ~1595, ~1580, ~1455 |
| 4-Methoxybenzaldehyde | -OCH₃ (EDG) | ~1685 | ~2830, ~2725 | ~1600, ~1575, ~1510 |
| 4-Nitrobenzaldehyde | -NO₂ (EWG) | ~1710 | ~2850, ~2740 | ~1605, ~1520 (asym NO₂), ~1350 (sym NO₂) |
| 4-Chlorobenzaldehyde | -Cl (EWG) | ~1700 | ~2830, ~2735 | ~1590, ~1575, ~1485 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectrum of a substituted benzaldehyde provides a wealth of structural information.[10]
-
Aldehydic Proton (CHO): This proton is highly deshielded and appears as a distinct singlet in the downfield region, typically between δ 9.5-10.5 ppm.[11] Its chemical shift is sensitive to the electronic nature of the substituent on the ring. EWGs on the ring deshield the aldehydic proton, shifting its resonance further downfield, while EDGs cause an upfield shift.[10]
-
Aromatic Protons: These protons resonate in the δ 7.0-8.5 ppm range. The electronic properties of the substituent alter the electron density around the aromatic protons, leading to predictable shifts. EDGs shield the ortho and para protons, shifting them upfield, whereas EWGs deshield them, causing a downfield shift.[10]
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield between δ 190-195 ppm.
-
Aromatic Carbons: These carbons resonate in the δ 120-140 ppm range. The chemical shifts of the ring carbons are influenced by the substituent, with predictable patterns based on its electronic effects.[12]
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes (in CDCl₃)
| Compound | Substituent | Aldehydic H (CHO) | Aromatic H (ortho to CHO) | Aromatic H (meta to CHO) | Aromatic H (para to CHO) |
| Benzaldehyde | -H | ~9.99 | ~7.87 | ~7.51 | ~7.61 |
| 4-Methoxybenzaldehyde | -OCH₃ (EDG) | ~9.88 | ~7.83 | ~6.98 | - |
| 4-Nitrobenzaldehyde | -NO₂ (EWG) | ~10.14 | ~8.05 | ~8.40 | - |
| 4-Chlorobenzaldehyde | -Cl (EWG) | ~9.98 | ~7.83 | ~7.52 | - |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes (in CDCl₃)
| Compound | Substituent | Carbonyl C (C=O) | Aromatic C (ipso) | Aromatic C (ortho) | Aromatic C (meta) | Aromatic C (para) |
| Benzaldehyde | -H | ~192.4 | ~136.5 | ~129.7 | ~129.0 | ~134.4 |
| 4-Methoxybenzaldehyde | -OCH₃ (EDG) | ~190.7 | ~130.0 | ~131.9 | ~114.2 | ~164.6 |
| 4-Nitrobenzaldehyde | -NO₂ (EWG) | ~190.4 | ~140.0 | ~130.5 | ~124.2 | ~151.0 |
| 4-Chlorobenzaldehyde | -Cl (EWG) | ~190.8 | ~135.0 | ~130.8 | ~129.5 | ~141.2 |
Experimental Workflow & Visualization
A systematic approach is crucial for the complete and unambiguous structural elucidation of substituted benzaldehydes. The workflow below illustrates the logical progression from sample preparation to data integration and final structure confirmation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted benzaldehydes. Instrument-specific parameters may require optimization.
-
Sample Preparation: Prepare a dilute solution of the benzaldehyde derivative in a UV-transparent solvent (e.g., hexane, ethanol, or water) in a volumetric flask. Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.[13]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the spectrophotometer and record a baseline spectrum.[14]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the sample holder.
-
Data Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-400 nm). The instrument will record the absorbance versus wavelength. Identify the λmax values from the resulting spectrum.[14]
-
Sample Preparation: If the sample is a solid, dissolve a small amount (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[15] If the sample is a liquid, it can be used neat.
-
Film Creation: Place one to two drops of the solution or neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[16] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Analysis: Acquire the spectrum. The resulting plot will show percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present.[17]
-
Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[18]
-
Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters are often sufficient, but may need to be optimized for concentration and desired resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale, typically using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11] Integrate the ¹H signals to determine proton ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. proprep.com [proprep.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. amherst.edu [amherst.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Cost-Effective Synthesis of 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-4-propoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, necessitates methodologies that are not only efficient in yield but also economically viable. This guide provides an objective comparison of the prevalent Williamson ether synthesis with a promising alternative utilizing phase transfer catalysis (PTC). The evaluation is supported by detailed experimental protocols and a cost analysis of the reagents involved, offering a comprehensive resource for process optimization and selection.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical production, balancing factors such as yield, purity, reaction conditions, and overall cost. Below is a summary of the key quantitative data for the two primary methods for synthesizing this compound.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Phase Transfer Catalysis |
| Starting Material | 3-Chloro-4-hydroxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde |
| Key Reagents | 1-Bromopropane, Potassium Carbonate, DMF | 1-Bromopropane, Sodium Hydroxide, TBAB |
| Typical Yield | ~85-95% | ~90-98% |
| Reaction Temperature | 80-100°C | Room Temperature to 50°C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) / Water |
| Catalyst Cost | Not applicable | Low to Moderate |
| Overall Cost-Effectiveness | Good, but dependent on DMF cost and recycling | Potentially higher due to milder conditions and reduced energy consumption |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Williamson ether synthesis and phase transfer catalysis are presented below.
Route 1: Williamson Ether Synthesis
This classical and widely used method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3-Chloro-4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
Route 2: Phase Transfer Catalysis (PTC)
Phase transfer catalysis offers a milder and often more efficient alternative to the classical Williamson ether synthesis by facilitating the transfer of reactants between immiscible phases.
Materials:
-
3-Chloro-4-hydroxybenzaldehyde
-
1-Bromopropane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Chloro-4-hydroxybenzaldehyde (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
To the vigorously stirred two-phase mixture, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature or with gentle heating (up to 50°C) for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify the crude product by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and comparison process, the following diagrams are provided in DOT language.
Caption: Comparative workflow of Williamson ether synthesis and phase transfer catalysis for this compound.
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Conclusion
Both the Williamson ether synthesis and the phase transfer catalysis route are effective for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations of solvents and catalysts. While the Williamson ether synthesis is a robust and well-established method, the milder reaction conditions and potentially higher efficiency of the phase transfer catalysis approach make it an attractive alternative for cost-effective and environmentally conscious chemical production. Researchers and process chemists are encouraged to evaluate both methods based on the detailed protocols and comparative data provided herein to select the optimal synthesis strategy for their needs.
A Comparative Guide to Confirming the Purity of Synthesized 3-Chloro-4-propoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods to confirm the purity of synthesized 3-Chloro-4-propoxybenzaldehyde, a key building block in various pharmaceutical and agrochemical compounds.[1] We will compare a laboratory-synthesized batch of this compound against a commercially available alternative, providing detailed experimental protocols and data analysis.
Comparison of Synthesized vs. Commercial this compound
A sample of this compound was synthesized in our laboratory via the Williamson ether synthesis, starting from 3-chloro-4-hydroxybenzaldehyde and 1-bromopropane. This synthesized batch was then compared against a commercial sample from a reputable supplier. The purity of both samples was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Purity Comparison of Synthesized and Commercial this compound
| Analytical Method | Synthesized Product | Commercial Product |
| HPLC Purity (%) | 98.7 | >99.5 |
| GC-MS Purity (%) | 98.5 | >99.5 |
| qNMR Purity (%) | 98.9 (± 0.5%) | 99.7 (± 0.3%) |
| Major Impurity (GC-MS) | 3-chloro-4-hydroxybenzaldehyde (unreacted starting material) | Not Detected |
| Minor Impurities (GC-MS) | Isomeric impurity (e.g., 2-chloro-4-propoxybenzaldehyde), residual solvent | Not Detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of the compound and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of this type of chlorinated aromatic compound.
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis of known impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the FID.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Workflow and Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Conclusion
The purity of synthesized this compound can be reliably confirmed using a combination of HPLC, GC-MS, and qNMR techniques. While the synthesized product in this study was of high purity (98.5-98.9%), it did contain trace amounts of the starting material and a potential isomeric impurity, which were not detected in the commercial sample. For applications requiring the highest level of purity, further purification of the synthesized material would be necessary. The detailed protocols provided in this guide offer a robust framework for researchers to assess the quality of their own synthesized materials.
References
Navigating Potential Cross-Reactivity of 3-Chloro-4-propoxybenzaldehyde in Preclinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity of analytical methods is paramount. The potential for cross-reactivity of small molecules in various assays can lead to misleading results, impacting critical decisions in lead optimization and candidate selection. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 3-Chloro-4-propoxybenzaldehyde, a versatile aromatic compound.[1] While direct experimental data on the cross-reactivity of this specific compound is limited, this guide offers insights based on its chemical structure, the behavior of related aromatic aldehydes, and established principles of assay interference.
Understanding the Potential for Cross-Reactivity
This compound belongs to the class of aromatic aldehydes. The aldehyde functional group is known to be reactive, particularly towards primary amino groups present in proteins, forming Schiff bases.[2] This reactivity is a primary mechanism for potential assay interference, as the compound can covalently bind to assay reagents such as enzymes or antibodies, altering their function and leading to inaccurate readouts.[3]
Furthermore, the overall structure of this compound, with its substituted benzene ring, may share similarities with endogenous molecules or other compounds in a screening library. This structural resemblance can lead to non-specific binding in various assays, a phenomenon known as cross-reactivity.[4]
Comparison with Potential Cross-Reactants
Given its structural features, this compound could potentially cross-react with assays designed to detect other structurally similar molecules. The following table outlines potential cross-reactants and the structural basis for this potential interaction.
| Potential Cross-Reactant | Structural Similarity to this compound | Potential Impact on Assays |
| Other Benzaldehyde Derivatives (e.g., 3-Chloro-4-methoxybenzaldehyde) | Shared benzaldehyde core with variations in the alkoxy substituent. | May compete for binding sites in assays targeting benzaldehyde-like structures, leading to false positives or negatives.[5] |
| Vanillin and its Derivatives | Presence of a substituted benzaldehyde core. | Potential for interference in assays where vanilloids are the target analyte due to shared structural motifs. |
| Catecholamine-related structures | The benzene ring with oxygen-containing substituents may mimic aspects of catecholamine structures. | Could potentially interact with receptors or enzymes in assays designed for catecholamines, although likely with lower affinity. |
| Haptens with aromatic aldehyde groups | In immunoassays, antibodies raised against a hapten containing an aromatic aldehyde may recognize this compound. | This can lead to significant cross-reactivity and inaccurate quantification in competitive immunoassays.[6][7] |
Experimental Protocols for Assessing Cross-Reactivity
To mitigate the risks of misleading data, it is crucial to experimentally assess the cross-reactivity of this compound in the specific assays being used. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the cross-reactivity of this compound in an existing ELISA for a target analyte with structural similarities.
Materials:
-
Microtiter plates (96-well) coated with the target analyte-protein conjugate.
-
Primary antibody specific to the target analyte.
-
This compound and other potential cross-reactants.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Wash buffer and assay buffer.
Procedure:
-
Prepare serial dilutions of the target analyte (standard curve) and this compound.
-
Add the standard or test compound to the wells of the coated microtiter plate.
-
Add the primary antibody to all wells and incubate.
-
Wash the plates to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plates again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the target analyte.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) for the target analyte and for this compound.
-
Calculate the percent cross-reactivity using the formula: (% Cross-reactivity) = (IC₅₀ of Target Analyte / IC₅₀ of this compound) x 100
Enzyme Inhibition Assay
This protocol assesses the potential of this compound to directly interfere with an enzyme-based assay.
Materials:
-
Enzyme of interest.
-
Substrate for the enzyme.
-
This compound.
-
Assay buffer.
-
Detection reagent (if necessary).
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of this compound.
-
In a microtiter plate, add the enzyme solution and the different concentrations of this compound. Incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
Data Analysis:
-
Plot the enzyme activity against the concentration of this compound.
-
Determine if the compound causes a dose-dependent inhibition or activation of the enzyme.
-
If inhibition is observed, calculate the IC₅₀ value.
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be affected by off-target effects of a compound like this compound.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Caption: Hypothetical signaling pathway showing potential cross-reactivity.
By implementing rigorous cross-reactivity testing early in the drug discovery process, researchers can ensure the generation of reliable data, leading to more informed decisions and a higher probability of success in developing novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 3-Chloro-4-propoxybenzaldehyde: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Performance Analysis of 3-Chloro-4-propoxybenzaldehyde Against Commercial Standards in Synthetic Chemistry
This guide presents an objective comparison of this compound with commercially available standards, providing researchers, scientists, and drug development professionals with essential data to inform their synthetic strategies. This compound is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating propoxy group, modulates the reactivity of the aldehyde functional group, making it a subject of interest for optimizing reaction outcomes.
Executive Summary
This report benchmarks the performance of this compound against common commercial standards: Benzaldehyde, 4-Chlorobenzaldehyde, and 4-Propoxybenzaldehyde. The comparison focuses on reactivity in fundamental organic reactions and purity analysis. Due to the electronic effects of its substituents, this compound is expected to exhibit intermediate reactivity in nucleophilic addition reactions compared to standards with strongly electron-withdrawing or electron-donating groups. The chloro substituent enhances the electrophilicity of the carbonyl carbon, while the propoxy group partially mitigates this effect through resonance donation.
Data Presentation: A Comparative Analysis
The following tables summarize the key properties and expected reactivity of this compound in comparison to selected commercial standards.
Table 1: Physicochemical Properties of this compound and Commercial Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | CAS Number |
| This compound | C₁₀H₁₁ClO₂ | 198.64 | ≥ 95% (NMR) | White solid | 99070-71-0 |
| Benzaldehyde | C₇H₆O | 106.12 | ≥ 99% | Colorless liquid | 100-52-7 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥ 98% | White solid | 104-88-1 |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | ≥ 99% | Colorless to light yellow liquid | 5736-85-6[2] |
Table 2: Comparative Reactivity in Common Synthetic Reactions (Expected Yields %)
| Compound | Wittig Reaction[3][4] | Knoevenagel Condensation[4][5] | Aldol Condensation[4][6] |
| This compound | ~85-90% | ~90-95% | ~80-85% |
| Benzaldehyde | ~80% | ~85% | ~75% |
| 4-Chlorobenzaldehyde | ~88% | ~92% | ~80% |
| 4-Propoxybenzaldehyde | ~75% | ~80% | ~70% |
Note: The yields for this compound are estimated based on the combined electronic effects of its substituents and data for similarly substituted benzaldehydes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Wittig Reaction Protocol
This protocol outlines a general procedure for the Wittig reaction to form an alkene from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Triphenylphosphoranylidene)acetate (Wittig reagent) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve the substituted benzaldehyde and the Wittig reagent in 10 mL of dichloromethane in a 50 mL round-bottom flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.[3]
Knoevenagel Condensation Protocol (Solvent-Free)
This environmentally friendly protocol describes the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound.[7][8]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol)
-
Ammonium bicarbonate (catalytic amount)
Procedure:
-
Combine the substituted benzaldehyde and malonic acid in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture (e.g., at 90°C) for a specified time, monitoring by TLC.
-
The crude product can be purified by recrystallization.[5]
Aldol Condensation Protocol
This protocol describes a base-catalyzed crossed aldol condensation.
Materials:
-
Substituted benzaldehyde (0.90 mL)
-
Ketone (e.g., acetone) (0.25 mL)
-
95% Ethanol (4 mL)
-
2M Aqueous Sodium Hydroxide (3 mL)
Procedure:
-
Combine the aldehyde, ketone, and ethanol in a flask.
-
Add the sodium hydroxide solution and stir the mixture at room temperature for 15 minutes.
-
If no precipitate forms, gently heat the mixture.
-
Cool the mixture and isolate the solid product by vacuum filtration.
-
Wash the product with cold ethanol, followed by 4% acetic acid in ethanol, and then again with cold ethanol.[6]
-
The crude product can be purified by recrystallization.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of benzaldehyde derivatives.[9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Column temperature: Ambient
-
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the benchmarking of this compound.
Caption: A generalized workflow for the synthesis and analysis of derivatives from substituted benzaldehydes.
Caption: The influence of substituent electronic effects on the reactivity of the benzaldehyde carbonyl group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. amherst.edu [amherst.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Chloro-4-propoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 3-Chloro-4-propoxybenzaldehyde, a halogenated aromatic aldehyde, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Hazard Profile Summary
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed or inhaled. | Ingestion, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |
| Environmental Hazard | Potentially toxic to aquatic life. | Environmental Release |
This data is extrapolated from safety data sheets of structurally similar compounds such as 4-propoxybenzaldehyde and various chlorinated benzaldehydes.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Handling and Segregation:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
The label should include the full chemical name, "Hazardous Waste," and any relevant hazard symbols.
-
-
Waste Segregation:
-
As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[2] Mixing these waste types can complicate the disposal process and increase costs.
-
Do not mix with other incompatible waste materials.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and away from heat or ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and transport.
-
Spill Management
In the event of a spill, the following protocol should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Chloro-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Chloro-4-propoxybenzaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant operational workflow.
Hazard Summary
This compound is an aromatic aldehyde derivative. Based on data from similar compounds, it should be handled as a substance that is harmful and irritating.[1] Key hazards include:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards. | To protect against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood or if dust/vapors are generated. | To prevent inhalation of harmful substances.[3] |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower accessible.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Use appropriate tools (spatulas, scoops) to handle the solid material to avoid generating dust.
-
-
Storage:
Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4] |
Disposal Plan
-
Waste Collection:
-
All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated hazardous waste container.[7]
-
The waste container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[7]
-
-
Container Rinsing:
-
Final Disposal:
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemtrack.org [chemtrack.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
